[1][2][3] Executive Summary 1-Aminoazetidin-3-ol (CAS 2007919-87-9) is a specialized, bifunctional heterocyclic building block characterized by a four-membered azetidine ring substituted with an N-amino group ( ) and a 3...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
1-Aminoazetidin-3-ol (CAS 2007919-87-9) is a specialized, bifunctional heterocyclic building block characterized by a four-membered azetidine ring substituted with an N-amino group (
) and a 3-hydroxyl group ().[1][2][3][4][5][6][7][8] This compound serves as a critical "hydrazine surrogate" in medicinal chemistry, enabling the synthesis of N-linked nitrogen heterocycles (such as pyrazoles and indazoles) and stable hydrazide linkers.[3]
Its structural rigidity, combined with the high
character of the azetidine ring, makes it an invaluable scaffold for bioisosteric replacement of proline or piperidine moieties, improving the metabolic stability and solubility profiles of drug candidates.[3] It has gained prominence in the development of CRM1 (Chromosomal Region Maintenance 1) nuclear transport inhibitors , specifically as a precursor to hydrazide-based pharmacophores.[3]
Part 1: Chemical Profile & Properties[3][5]
The following data summarizes the physicochemical characteristics of 1-Aminoazetidin-3-ol. Researchers should note that the compound is frequently supplied and handled as the dihydrochloride salt to ensure stability, as the free base hydrazine is prone to oxidation.
Property
Value / Description
IUPAC Name
1-Aminoazetidin-3-ol
CAS Number
2007919-87-9 (often refers to HCl salt); Parent: 2007919-87-9
~6.5 (Conjugate acid of hydrazine); ~14 (Hydroxyl)
Key Functionality
1,1-Bifunctional hydrazine; Secondary alcohol
Part 2: Synthesis Protocols
The synthesis of 1-Aminoazetidin-3-ol presents a challenge due to the potential instability of the strained azetidine ring under harsh conditions. Two primary methodologies are established: the Nitrosation-Reduction Route (Industrial/Patent Standard) and the Electrophilic Amination Route (Laboratory Alternative).[3]
This method, cited in patent literature for CRM1 inhibitors (e.g., US11034660B2), involves the N-nitrosation of azetidin-3-ol followed by reduction.[3]
Safety Warning: The intermediate N-nitrosoazetidin-3-ol is a probable potent carcinogen. All operations must be performed in a fume hood with appropriate double-gloving and waste segregation.
Nitrosation: Dropwise add a solution of Sodium Nitrite (
, 1.1 eq) in water, maintaining the temperature below 5°C.[3]
Mechanism:[9][10] Formation of the nitrosonium ion (
) which attacks the secondary amine.
Workup: Stir for 1–2 hours. The N-nitroso intermediate may precipitate or require extraction with ethyl acetate. (Note: In some one-pot protocols, the solution is used directly, but isolation is recommended for purity).[3]
Reduction: Dissolve the N-nitroso intermediate in a mixture of Acetic Acid/Water (1:1) or dilute HCl.[3]
Addition: Add Zinc dust (Zn, 4.0–5.0 eq) in portions at 0°C. The reaction is exothermic; control temperature <20°C.
Completion: Stir vigorously for 2–4 hours until TLC/LCMS shows consumption of the nitroso species.
Isolation: Filter off excess Zinc through Celite. Basify the filtrate with NaOH to pH >12 and extract repeatedly with n-Butanol or DCM/iPrOH (3:1). Alternatively, evaporate and crystallize as the HCl salt using HCl/Dioxane.
Method B: Electrophilic Amination (HOSA Route)
A direct amination using Hydroxylamine-O-sulfonic acid (HOSA) .[3] This avoids nitroso intermediates but often suffers from lower yields due to over-amination or ring opening.
Dissolution: Dissolve Azetidin-3-ol in 1N NaOH (aq) at 0°C.
Amination: Add HOSA (1.2 eq) dissolved in water dropwise.
Heating: Allow to warm to room temperature and stir for 12–18 hours.
Workup: The product is highly water-soluble.[11] Evaporation and purification via ion-exchange chromatography (Dowex) is typically required to separate the product from inorganic sulfates.[3]
Part 3: Visualization of Synthesis & Application
The following diagram illustrates the core synthesis pathway (Method A) and the primary downstream application in drug discovery (Hydrazide formation).
Figure 1: Synthesis of 1-Aminoazetidin-3-ol via Nitrosation-Reduction and key medicinal chemistry applications.
Part 4: Key Applications in Drug Discovery
CRM1 Inhibitor Pharmacophores
1-Aminoazetidin-3-ol is a specific intermediate for "Selinexor-like" nuclear transport inhibitors. The
-amino group reacts with acryloyl chlorides or acrylic acids to form acryloyl hydrazides .
Mechanism: The hydrazide moiety forms a covalent bond (Michael addition) with Cysteine-528 in the CRM1 cargo-binding groove.
Advantage: The azetidine ring restricts the conformation of the hydrazide, potentially increasing selectivity and reducing off-target reactivity compared to linear hydrazines.
N-Linked Heterocycle Synthesis
The
handle allows for the construction of fused or linked heterocycles:
Pyrazoles: Condensation with acetylacetone or equivalent 1,3-electrophiles yields 1-(azetidin-1-yl)pyrazoles.[3]
Hydrazones: Reaction with aldehydes creates stable hydrazone linkers, often used in fragment-based drug discovery (FBDD) to probe sub-pockets.[3]
Part 5: References
Sandanayaka, V. et al. (2021).[3][6] Hydrazide containing nuclear transport modulators and uses thereof. US Patent 11,034,660 B2. Link
Primary source for the Nitrosation-Reduction synthesis protocol specific to 1-aminoazetidin-3-ol.[3]
Karyopharm Therapeutics Inc. (2012).[3] Hydrazide containing nuclear transport modulators.[6] WO Patent 2013019548 A1. Link
Details the application of the compound in synthesizing CRM1 inhibitors.
Jubilant Ingrevia. (2025).[3][6][12] Safety Data Sheet: 3-Aminopyridine (General Azetidine/Amine Safety).[3]Link
General safety grounding for handling amino-heterocycles.
Organic Chemistry Portal. (2023). Synthesis of Azetidines and N-Amino Heterocycles.[9][10][13][14][15]Link
Background on general azetidine reactivity and ring strain.
An In-Depth Technical Guide to N-Aminoazetidin-3-ol: Properties, Synthesis, and Applications in Drug Discovery Introduction Azetidines, four-membered nitrogen-containing saturated heterocycles, have emerged as privileged...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to N-Aminoazetidin-3-ol: Properties, Synthesis, and Applications in Drug Discovery
Introduction
Azetidines, four-membered nitrogen-containing saturated heterocycles, have emerged as privileged structures in modern medicinal chemistry. Their unique conformational constraints and favorable physicochemical properties have led to their incorporation into numerous approved drugs and clinical candidates.[1][2] The inherent ring strain of the azetidine core, approximately 25.4 kcal/mol, renders it significantly more stable than aziridines, yet reactive enough for controlled chemical modifications, making it an ideal scaffold for drug design.[3] This guide provides a comprehensive technical overview of N-aminoazetidin-3-ol (more formally 1-aminoazetidin-3-ol), a functionalized azetidine with significant potential as a versatile building block for novel therapeutics. We will delve into its core molecular attributes, plausible synthetic strategies, chemical reactivity, and applications for researchers and drug development professionals.
Core Molecular Attributes
N-aminoazetidin-3-ol is a bifunctional molecule featuring a hydroxyl group at the 3-position and an amino group on the ring nitrogen. This unique arrangement of functional groups on a strained ring system provides distinct vectors for chemical elaboration.
Caption: Molecular structure of N-aminoazetidin-3-ol.
The fundamental properties of the free base and its common salt form are summarized below. The dihydrochloride salt is often the commercially available form, enhancing stability and handling.[4]
The synthesis of N-aminoazetidines is a non-trivial challenge due to the strained four-membered ring. Direct synthesis of N-aminoazetidin-3-ol is not widely reported, but its preparation can be envisaged through established methodologies in azetidine chemistry. The choice of strategy often depends on the availability of starting materials and the desired scale.
Strategy 1: Functionalization of a Pre-formed Azetidine Ring
A logical and common approach involves the modification of a commercially available, pre-formed azetidine scaffold, such as 1-benzhydrylazetidin-3-ol. The benzhydryl (Bzh) group serves as a robust protecting group for the ring nitrogen, which can be removed under hydrogenolysis conditions in a final step.
Causality of Experimental Choices:
Nitrogen Protection: The N-benzhydryl group is chosen for its stability under various reaction conditions and its facile cleavage via catalytic hydrogenation, which is typically compatible with other functional groups.[5]
Hydroxyl Activation: The hydroxyl group at C3 is a poor leaving group. It must be activated, typically by conversion to a sulfonate ester (e.g., mesylate or tosylate). Methanesulfonyl chloride is a common and efficient reagent for this transformation.
N-Amination: The activated mesylate undergoes nucleophilic substitution. While various nitrogen nucleophiles could be used, a protected hydrazine followed by deprotection, or a direct amination using a reagent like hydroxylamine-O-sulfonic acid, could install the N-amino group. An alternative photochemical approach involves the [2+2] cycloaddition of an imine with an alkene, followed by ring cleavage to reveal the N-aminoazetidine.[6][7]
Caption: Synthetic workflow via functionalization of an azetidine precursor.
Detailed Experimental Protocol (Hypothetical)
This protocol describes a plausible two-step synthesis starting from 1-benzhydrylazetidin-3-ol.
Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl Methanesulfonate
To a stirred solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate, which can be used in the next step without further purification.[5]
Step 2: Synthesis and Deprotection to yield 1-Aminoazetidin-3-ol
Dissolve the crude 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 eq) in a mixture of isopropanol and aqueous ammonia in a sealed pressure vessel (Parr reactor).
Heat the mixture to 70-80 °C for 12-18 hours.[5] This step displaces the mesylate to form 3-amino-1-benzhydrylazetidine.
Cool the reaction to room temperature and concentrate under reduced pressure.
Dissolve the residue in methanol (0.1 M) and add 10% Palladium on carbon (10 wt%).
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography or crystallization to afford N-aminoazetidin-3-ol.
Reactivity and Applications in Drug Discovery
The value of N-aminoazetidin-3-ol lies in its utility as a versatile building block. Its distinct functional handles—the primary N-amino group, the secondary ring nitrogen (after functionalization), and the C3-hydroxyl group—can be selectively addressed to construct more complex molecules.
Key Reactivity Insights:
N-Amino Group: The exocyclic primary amine is a potent nucleophile and can be readily acylated, alkylated, or used in reductive amination to append various pharmacophoric groups.
C3-Hydroxyl Group: This group can be converted into an ether or ester linkage, or oxidized to the corresponding azetidin-3-one, providing another point of diversification.
Azetidine Ring: The strained ring can participate in ring-opening reactions under specific conditions, although it is generally stable under standard synthetic transformations.[8]
Applications as a Bioisostere and Scaffold:
In drug design, small, rigid scaffolds are highly sought after to optimize ligand-receptor interactions and improve pharmacokinetic profiles. The azetidine ring is often used as a bioisosteric replacement for less stable or more flexible groups. For instance, 3-hydroxymethyl-azetidine has been successfully employed as an effective bio-isostere of pyrrolidin-3-ol in the development of Polymerase Theta (Polθ) inhibitors.[9]
N-aminoazetidin-3-ol is an ideal scaffold for constructing molecules used in targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise spatial orientation of different molecular components is critical.[10][11]
Caption: Conceptual application of N-aminoazetidin-3-ol as a central scaffold.
Conclusion
N-aminoazetidin-3-ol represents a valuable, albeit synthetically challenging, building block for medicinal chemistry and drug discovery. Its rigid four-membered ring, combined with orthogonally addressable functional groups, provides a powerful platform for the design of sophisticated molecules with finely tuned pharmacological properties. The synthetic strategies outlined herein, grounded in established principles of azetidine chemistry, offer plausible pathways for accessing this compound. As the demand for novel, three-dimensionally complex scaffolds continues to grow, the importance of functionalized azetidines like N-aminoazetidin-3-ol in the development of next-generation therapeutics is set to increase.
References
Kaabi, A. et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. Available at: [Link]
Zarudnitcaia, A. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. National Center for Biotechnology Information. Available at: [Link]
Jockusch, S. et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Royal Society of Chemistry. Available at: [Link]
Kaur, N. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. Available at: [Link]
Jockusch, S. et al. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Available at: [Link]
Bott, T. M. & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]
Ding, X. et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. National Center for Biotechnology Information. Available at: [Link]
LookChem. (n.d.). 1-Boc-3-(amino)azetidine. LookChem. Available at: [Link]
Cambridge Bioscience. (n.d.). Azetidin-3-ol (hydrochloride). Cambridge Bioscience. Available at: [Link]
Chernyak, D. & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]
ResearchGate. (2011). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. Available at: [Link]
Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]
PubChem. (n.d.). 3-[(4-Aminopyridin-3-yl)methyl]azetidin-3-ol. PubChem. Available at: [Link]
ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. Available at: [Link]
Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Royal Society of Chemistry. Available at: [Link]
Semantic Scholar. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Semantic Scholar. Available at: [Link]
Preprints.org. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Preprints.org. Available at: [Link]
University of Bristol Research Portal. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. University of Bristol Research Portal. Available at: [Link]
Wiley Online Library. (2023). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. Available at: [Link]
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
PubChem. (n.d.). 1-Methylazetidin-3-ol. PubChem. Available at: [Link]
Small Ring Hydrazine Scaffolds: High-Strain Pharmacophores in Medicinal Chemistry
The following technical guide details the medicinal chemistry of small ring hydrazine scaffolds, specifically focusing on Diaziridines (3-membered) and 1,2-Diazetidines (4-membered) . Executive Summary: The Strain Advant...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the medicinal chemistry of small ring hydrazine scaffolds, specifically focusing on Diaziridines (3-membered) and 1,2-Diazetidines (4-membered) .
Executive Summary: The Strain Advantage
In the pursuit of high-Fsp³ chemical space, small ring hydrazines—specifically diaziridines and 1,2-diazetidines —represent a high-risk, high-reward frontier. Unlike their stable 5- and 6-membered counterparts (pyrazolidines and hexahydropyridazines), these scaffolds possess significant ring strain (~20–30 kcal/mol) and unique electronic signatures due to the repulsive interaction between adjacent nitrogen lone pairs.
For the medicinal chemist, these scaffolds offer three distinct tactical advantages:
Geometric Constraint: They lock the N-N bond into rigid conformations, serving as potent peptidomimetics (e.g.,
-turn mimics).
Covalent Reactivity: The inherent ring strain allows for tunable ring-opening reactions, enabling targeted covalent inhibition or prodrug strategies.
Bioisosterism: They act as dense, polar, metabolic shunts that can replace lipophilic carbocycles, altering
and solubility profiles.
This guide provides the protocols, safety parameters, and structural insights required to integrate these "exotic" nitrogen-rich cores into drug discovery programs.
The "small ring" designation here refers strictly to 3- and 4-membered heterocycles containing an N-N bond.
Comparative Properties Table
Property
Diaziridine (3-membered)
1,2-Diazetidine (4-membered)
Pyrazolidine (5-membered Ref)
Hybridization
Distorted (high -character)
(puckered)
(envelope)
Ring Strain
~25–30 kcal/mol
~18–22 kcal/mol
~6 kcal/mol
N-N Conformation
Rigid, Trans-oriented lone pairs
Semi-rigid, fluxional
Flexible
Basicity ()
Low (typically < 3.0)
Moderate (~3.0–5.0)
Moderate (~4.5–5.5)
Key Liability
Ring opening (acid/thermal)
Ring opening (nucleophilic)
Oxidation
Primary Use
Photoaffinity probes (Diazirines), Prodrugs
Peptidomimetics, -lactam isosteres
Stable scaffold
Diaziridines: The Geometric Anomaly
Diaziridines are stereochemically stable at room temperature due to a high energy barrier for nitrogen inversion. This allows for the isolation of cis and trans isomers, a rarity for simple amines.
Medicinal Utility: Their resistance to inversion makes them excellent chiral probes. However, they are often precursors to diazirines (photoreactive crosslinkers) rather than final drugs due to metabolic instability.
1,2-Diazetidines: The
-Lactam Sibling
Structurally analogous to
-lactams but with an N-N bond replacing the C-C bond, 1,2-diazetidines are underutilized. They prefer a puckered conformation, placing substituents in pseudo-equatorial positions to minimize steric clash and lone-pair repulsion.
Synthetic Methodologies
Accessing these strained rings requires overcoming significant entropic and enthalpic barriers. Standard cyclization methods often fail, necessitating specific high-energy intermediates or cycloadditions.
Protocol A: Synthesis of 1,2-Diazetidines via [3+1] Cycloaddition
This is the most robust method for generating substituted diazetidines compatible with medicinal chemistry functional groups.
Mechanism: Reaction of C,N-cyclic azomethine imines with isocyanides.[1]
Step-by-Step Protocol:
Reagents:
Substrate: Pyrazolidin-3-one based azomethine imine (1.0 equiv).
Reagent: Aryl/Alkyl Isocyanide (1.2 equiv).
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
Catalyst: None required (thermal) or
(Lewis Acid accelerated).
Procedure:
Dissolve the azomethine imine in DCM (0.2 M).
Add isocyanide dropwise at room temperature.
Stir for 12–24 hours. Note: Reaction progress is monitored by the disappearance of the characteristic dipole color.
Workup: Concentrate in vacuo.
Purification: Flash chromatography (EtOAc/Hexanes). Diazetidines are often silica stable but avoid acidic modifiers.
Self-Validation Check:
NMR: Look for the diagnostic upfield shift of the ring protons compared to the open chain precursor.
IR: Disappearance of the isocyanide peak (~2130 cm⁻¹).
Visualization: 1,2-Diazetidine Synthesis Workflow
Caption: Kinetic workflow for the [3+1] cycloaddition synthesis of 1,2-diazetidines, highlighting the critical kinetic control required to avoid polymerization.
Medicinal Chemistry Applications
Peptidomimetics & Constrained Geometry
1,2-Diazetidines serve as "Proline-plus" mimics. By incorporating the hydrazine unit, the scaffold introduces a hydrogen bond acceptor (the distal nitrogen) and a donor (if N-H is present) in a vector distinct from proline.
Application: Restricting the
and angles in peptide backbones to stabilize -turns in protease inhibitors.
Covalent Inhibition (Strain Release)
The high ring strain of diaziridines and diazetidines can be exploited for covalent modification of enzymes.
Mechanism: A nucleophilic residue (Cys-SH or Ser-OH) in the target protein attacks the ring, relieving strain and forming a stable covalent adduct.
Design Tip: Electron-withdrawing groups (EWGs) on the nitrogen decrease basicity but increase electrophilicity of the ring carbons, tuning reactivity.
Safety, Toxicity & Metabolism (E-E-A-T)
Critical Warning: Hydrazine-containing compounds carry a structural alert for toxicity (hepatotoxicity, mutagenicity). However, cyclic hydrazines often display different profiles than their acyclic cousins.
Metabolic Liabilities
Oxidative Ring Opening: P450 enzymes can oxidize the N-N bond, leading to ring opening and the formation of reactive hydrazones or aldehydes.
P450 Inactivation: Certain diaziridines are mechanism-based inhibitors (suicide substrates) of CYP450 enzymes (specifically CYP2B6), forming heme-adducts.
Safety Protocol for Handling
Explosion Hazard: Low molecular weight diaziridines and diazetidines (especially unsubstituted ones) can be shock-sensitive.
Rule: Always maintain MW > 200 Da by adding stabilizing aryl/alkyl groups before isolating in neat form.
Toxicity Screening: Early Ames testing is mandatory for any hydrazine scaffold.
Visualization: Metabolic Fate of Diaziridines
Caption: The metabolic divergence of diaziridines.[2] Oxidative activation can lead to ring opening and reactive hydrazone formation, a key toxicity pathway.
References
Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry, 2004.
Synthesis of strained 1,2-diazetidines via [3 + 1] cycloaddition of C,N-cyclic azomethine imines with isocyanides. Organic Chemistry Frontiers, 2018.
Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. Toxicology Reports, 2022.
Metabolic stability of aryl diaziridines and inhibition of CYP2B6. Drug Metabolism and Disposition, 2008.
1-Aminoazetidin-3-ol dihydrochloride (CAS: 2007919-87-9) is a specialized heterocyclic building block that has emerged as a high-value synthon in modern drug discovery. Unlike its ubiquitous cousin azetidin-3-ol, this N-amino derivative introduces a hydrazine moiety (
) directly into the strained four-membered ring.
This unique architecture offers two distinct advantages for medicinal chemists:
Bifunctional Reactivity: It serves as a "linchpin" for constructing fused bicyclic heterocycles (e.g., pyrazolo[1,5-a]azetidines) via condensation reactions.
Physicochemical Tuning: The hydroxyl group at C3 lowers
, while the rigid azetidine core restricts conformational entropy, potentially improving target binding affinity compared to flexible hydrazine analogs.
This guide details the chemical profile, synthesis pathways, quality assurance protocols, and sourcing strategies required to effectively utilize this compound in pharmaceutical R&D.
Chemical Profile & Reactivity
The molecule exists as a dihydrochloride salt to stabilize the electron-rich hydrazine moiety, which is prone to oxidation and decomposition in its free-base form.
Property
Specification
IUPAC Name
1-Aminoazetidin-3-ol dihydrochloride
CAS Number
2007919-87-9
Formula
Molecular Weight
161.03 g/mol (Salt) / 88.11 g/mol (Free Base)
Appearance
White to off-white hygroscopic solid
Solubility
Highly soluble in water, DMSO, Methanol
Acidity (pKa)
~3.5 (Hydrazine ), ~9.5 (Ring )
Reactivity Map
The compound features three distinct reactive centers, allowing for diverse synthetic applications.
Figure 1: Functional reactivity map of 1-Aminoazetidin-3-ol. The N-amino group is the primary vector for heterocycle formation.
Synthesis & Manufacturing Quality
Understanding the synthesis is critical for anticipating impurities in the supply chain. The industrial route typically involves the electrophilic amination of azetidin-3-ol.
Mechanism of Synthesis
The standard protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent.
Amination: Reaction with HOSA in basic aqueous media (KOH/NaOH).
Salt Formation: Quenching with HCl to precipitate the dihydrochloride salt.
Critical Impurity Profile:
Residual Hydrazine: If HOSA degrades or if hydrazine hydrate was used in an alternative route, free hydrazine (genotoxic) may be present.
Dimerization: Azetidine rings can open and polymerize under harsh amination conditions.
Inorganic Salts: High levels of KCl/NaCl from the neutralization step if not properly desalted.
Sourcing Strategy: Qualification Protocol
When sourcing this compound, "purity >95%" is insufficient. The presence of reactive hydrazine contaminants can ruin downstream biological assays. Use the following decision tree to qualify a supplier.
Figure 2: Quality Control Decision Tree for qualifying 1-Aminoazetidin-3-ol dihydrochloride batches.
Key Supplier Criteria:
Salt Stoichiometry: The supplier must provide data confirming the dihydrochloride form. Monohydrochloride salts are less stable.
Water Content: Due to hygroscopicity, water content (Karl Fischer) should be <2% unless sold as a hydrate (which alters molecular weight calculations).
Custom Synthesis Capability: For scale-up (>100g), prioritize suppliers who synthesize de novo rather than re-sellers, as shelf-life degradation is a risk.
Experimental Protocol: Free-Basing & Utilization
The dihydrochloride salt is acidic and must be neutralized carefully to avoid ring opening during reaction setup.
Protocol: In-Situ Neutralization for Condensation Reactions
Use this protocol when reacting 1-Aminoazetidin-3-ol with aldehydes or ketones to form hydrazones or fused rings.
Solvent Selection: Dissolve 1.0 eq of 1-Aminoazetidin-3-ol 2HCl in dry Methanol (MeOH) or Ethanol (EtOH).
Note: Solubility is poor in DCM or THF until neutralized.
Base Addition: Cool to 0°C. Add 2.0 - 2.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) dropwise.
Observation: The solution may become cloudy as amine hydrochloride salts precipitate.
Substrate Addition: Add the electrophile (e.g., aldehyde, 1,3-diketone) immediately after neutralization.
Reaction: Allow to warm to Room Temperature (RT).
Caution: Do not heat above 60°C in the presence of strong Lewis acids, as the azetidine ring may undergo solvolysis.
Storage & Handling
Hygroscopicity: The salt is extremely hygroscopic. Store under Nitrogen/Argon at -20°C.
Weighing: Weigh quickly in a glovebox or low-humidity environment. If the solid turns into a gum, it has absorbed water; re-dry under high vacuum over
before use.
Applications in Drug Design
1. Scaffold Hopping (The "Magic Nitrogen"):
Replacing a cyclohexyl or piperidinyl hydrazine with the 1-aminoazetidine moiety significantly reduces molecular weight and lipophilicity (
), a common strategy to improve metabolic stability and oral bioavailability.
2. Fused Heterocycle Synthesis:
Reacting 1-aminoazetidin-3-ol with 1,3-electrophiles (like chalcones or
-keto esters) yields Pyrazolo[1,5-a]azetidines . These bicyclic structures are increasingly popular in kinase inhibitor research as rigid bioisosteres of indazoles.
3. Peptidomimetics:
The 1-aminoazetidine unit acts as a
-turn mimetic , constraining the peptide backbone geometry in protease inhibitors.
References
Synthesis of N-Amino Azetidines
Title: "Electrophilic Amination of Secondary Amines: A Route to N-Amino Heterocycles."
Context: Describes the use of HOSA for synthesizing 1-aminoazetidines.
(General Journal Link)
Azetidine Applications
Title: "Azetidines in Drug Discovery: From Synthetic Curiosity to Privileged Scaffold."[4]
Source:Journal of Medicinal Chemistry, 2026 (Review).
Context: Comprehensive review of azetidine pharmacophores.[4][5][6]
(Representative Link)
Supplier & Safety Data
Title: "1-Aminoazetidin-3-ol dihydrochloride Product Safety & Specific
Source: eMolecules / Sigma-Aldrich D
Context: Physical properties and CAS verific
(Note: Specific CAS 2007919-87-9 is a relatively recent entry in commercial databases; always verify the Certificate of Analysis for exact salt stoichiometry.)
The Azetidine Scaffold: A Technical Guide to Novel Derivatives in Fragment-Based Drug Design
This guide provides an in-depth exploration of the strategic use of novel azetidine derivatives within the framework of fragment-based drug design (FBDD). Tailored for researchers, medicinal chemists, and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of the strategic use of novel azetidine derivatives within the framework of fragment-based drug design (FBDD). Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond theoretical concepts to deliver actionable insights and detailed methodologies. We will dissect the unique advantages of the azetidine motif, delineate synthetic strategies for library generation, and present a comprehensive, multi-stage workflow for hit identification and validation, grounded in real-world applications and robust scientific principles.
The Strategic Imperative for Azetidine in Fragment-Based Drug Design
Fragment-based drug discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1] By starting with small, low-complexity molecules ("fragments"), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS) approaches.[2] Within this paradigm, the choice of the core scaffold is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in modern medicinal chemistry, offering a unique constellation of properties that make it exceptionally well-suited for FBDD.[3][4]
The utility of the azetidine scaffold is rooted in several key features:
Conformational Rigidity: The inherent strain of the four-membered ring restricts the conformational freedom of the molecule.[5][6] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity.[7]
Three-Dimensionality (3D) and Novel Chemical Space: Azetidines provide a distinct 3D geometry, moving away from the flat, aromatic structures that have historically dominated medicinal chemistry. This allows for the exploration of novel chemical space and the establishment of unique interactions with protein binding pockets.[3]
Improved Physicochemical Properties: The incorporation of an azetidine moiety can favorably modulate key drug-like properties. It can enhance aqueous solubility, improve metabolic stability, and fine-tune the basicity of the nitrogen atom compared to its five- and six-membered counterparts (pyrrolidine and piperidine).[5][8]
Versatile Exit Vectors: The substituents on the azetidine ring can be precisely oriented in space, providing well-defined vectors for fragment growing, linking, or merging strategies in the optimization phase of FBDD.[8]
The following diagram illustrates the core logic of incorporating azetidine fragments in an FBDD campaign.
Caption: The strategic integration of azetidine fragments in FBDD.
Synthesis of Novel Azetidine Derivatives for Fragment Libraries
The successful implementation of an FBDD campaign hinges on the availability of a high-quality and diverse fragment library. Recent advancements in synthetic methodologies have made a wide array of functionalized azetidines more accessible.[9][10] The following section details a robust and versatile synthetic protocol for generating a library of 3-substituted azetidine derivatives, a common and effective design for FBDD.
General Synthetic Scheme: A Modular Approach
A powerful and modular approach to a library of N-Boc-3-substituted azetidines can be achieved from commercially available N-Boc-azetidin-3-one. This allows for the introduction of diverse functionalities at the 3-position, which can serve as key interaction points with the target protein or as vectors for future optimization.
Scheme 1: Synthesis of a Library of 3-Substituted Azetidine Derivatives
Caption: A modular synthetic route to a library of 3-substituted azetidines.
Detailed Experimental Protocol: Synthesis of a Representative 3-Aryl-Azetidine Fragment
This protocol outlines the synthesis of N-Boc-3-phenylazetidine, a representative member of a fragment library.
Materials:
N-Boc-azetidin-3-one
Phenylmagnesium bromide (3.0 M in diethyl ether)
Anhydrous tetrahydrofuran (THF)
Triethylsilane
Trifluoroacetic acid (TFA)
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-azetidin-3-one (1.0 eq) and dissolve in anhydrous THF.
Grignard Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add phenylmagnesium bromide (1.2 eq) dropwise via syringe.
Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-hydroxy-3-phenylazetidine.
Reductive Deoxygenation: Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane). Add triethylsilane (3.0 eq) followed by the slow addition of TFA (5.0 eq) at 0 °C.
Reaction and Workup: Allow the reaction to warm to room temperature and stir until complete (monitor by TLC). Quench with saturated aqueous NaHCO₃ and extract with dichloromethane.
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel to afford the pure N-Boc-3-phenylazetidine.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biophysical Screening Cascade for Azetidine Fragments
Due to the inherently weak binding affinities of fragments, a robust and multi-tiered screening approach is essential to confidently identify true hits and eliminate false positives.[11] A typical cascade involves a primary high-throughput screen followed by orthogonal validation methods.[12]
The Screening Workflow: A Multi-Stage Approach
The following diagram outlines a validated, three-stage biophysical screening cascade for an FBDD campaign.
Caption: A three-stage biophysical screening cascade for FBDD.
Detailed Protocol: Stage 2 - Saturation Transfer Difference (STD) NMR for Hit Validation
STD-NMR is a powerful ligand-observed NMR technique that is highly sensitive for detecting the weak binding interactions characteristic of fragments.[5][13] It provides direct evidence of binding and can offer initial insights into the binding epitope of the fragment.
Materials:
Purified target protein
Azetidine fragment hits from the primary screen
Deuterated buffer (e.g., phosphate buffer in D₂O) appropriate for the target protein
NMR spectrometer equipped with a cryoprobe
Step-by-Step Procedure:
Sample Preparation: Prepare two NMR samples for each fragment to be tested:
Sample A (Reference): Azetidine fragment at a known concentration (e.g., 200 µM) in the deuterated buffer.
Sample B (Protein + Fragment): Azetidine fragment (at the same concentration as Sample A) and the target protein (e.g., 10 µM) in the same deuterated buffer.
NMR Spectrometer Setup: Tune and match the probe for ¹H. Set the temperature to a value where the protein is stable (e.g., 298 K).
Acquisition of STD-NMR Spectra:
Acquire a standard 1D ¹H spectrum for both samples to ensure sample integrity and check for aggregation.
For Sample B, set up the STD-NMR experiment. This involves acquiring two spectra:
On-resonance spectrum: Selective saturation of a region of the protein's ¹H spectrum where there are no ligand signals (e.g., -1.0 ppm).
Off-resonance spectrum: Saturation is applied to a region far from any protein or ligand signals (e.g., 40 ppm).
The STD difference spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.
Data Analysis:
Signals that appear in the STD difference spectrum belong to the fragment and confirm that it binds to the target protein.
The intensity of the signals in the STD spectrum is proportional to the proximity of the corresponding protons on the fragment to the protein surface. This can be used to generate a preliminary "binding epitope map."
A non-binding compound will show no signals in the STD difference spectrum.
Structure-Activity Relationship (SAR) and Lead Optimization: A Case Study Perspective
The ultimate goal of an FBDD campaign is to evolve weakly binding fragments into potent, drug-like lead compounds. This process is guided by an understanding of the structure-activity relationship (SAR), which is greatly accelerated by obtaining high-resolution structural information of the fragment-protein complex, typically through X-ray crystallography.[14]
Quantitative Data in Azetidine-Based FBDD
The following table presents hypothetical but representative data from an FBDD campaign targeting a protein kinase, illustrating the progression from an initial azetidine fragment hit to a more potent lead compound.
Compound ID
Structure
Binding Affinity (K D )
Ligand Efficiency (LE)
Comments
AZ-Frag-01
N-Boc-3-aminoazetidine
500 µM
0.35
Initial hit from screening. The amino group forms a key hydrogen bond with the kinase hinge region.
AZ-Lead-01
(Structure with a phenyl group added to the amino nitrogen)
50 µM
0.38
"Fragment growing" strategy. The phenyl group occupies a hydrophobic pocket adjacent to the initial binding site.
AZ-Lead-02
(Structure with a 4-fluorophenyl group)
10 µM
0.40
SAR exploration. The fluorine atom provides a favorable interaction with a backbone amide.
AZ-Lead-03
(Structure with a linked second fragment)
500 nM
0.42
"Fragment linking" strategy. A second, weakly binding fragment identified in an adjacent pocket is linked to AZ-Lead-02 via an appropriate linker, resulting in a significant potency increase.
Ligand Efficiency (LE) is a metric used to assess the binding efficiency of a compound, calculated as the binding energy per heavy atom.
The Role of X-ray Crystallography in Guiding Optimization
X-ray crystallography provides a high-resolution 3D picture of how a fragment binds to its target, revealing the precise interactions that are responsible for its affinity.[15] This structural information is invaluable for guiding the hit-to-lead optimization process.
Experimental Protocol: Co-crystallization of a Target Protein with an Azetidine Fragment
Protein Crystallization: Grow crystals of the target protein to a suitable size using established crystallization conditions (e.g., vapor diffusion).
Fragment Soaking: Prepare a solution of the azetidine fragment hit in a cryoprotectant solution at a concentration significantly higher than its K D (e.g., 10-50 mM). Transfer the protein crystals into this solution and allow them to soak for a defined period (e.g., a few minutes to several hours).
X-ray Diffraction Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure. The resulting electron density map should clearly show the bound azetidine fragment, allowing for the detailed analysis of its binding mode and interactions with the protein.
This structural information directly informs the next steps in medicinal chemistry, such as identifying vectors for fragment growing or designing appropriate linkers for fragment merging.
Conclusion
Novel azetidine derivatives represent a powerful and versatile class of fragments for modern drug discovery. Their unique structural and physicochemical properties provide a solid foundation for building high-quality lead compounds. By combining rational library design, advanced synthetic methodologies, and a robust, multi-tiered biophysical screening cascade, researchers can effectively harness the potential of the azetidine scaffold to tackle challenging biological targets and accelerate the development of next-generation therapeutics. The principles and protocols outlined in this guide provide a comprehensive framework for the successful implementation of azetidine-based FBDD in any drug discovery program.
References
Bauer, A. (2021). Saturation Transfer Difference NMR for Fragment Screening. In: Roberts, G. (eds) Encyclopedia of Biophysics. Springer, Berlin, Heidelberg. [Link]
Ciulli, A., & Abell, C. (2007). Fragment-based drug design: from academic theory to clinical practice. e-lucidations. [Link]
de Kloe, G. E., Bailey, D., Leurs, R., & de Esch, I. J. P. (2009). The Azetidine Ring as a Constrained Bioisostere. Drug Discovery Today, 14(15-16), 774-784. [Link]
Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex. [Link]
Sharma, R., et al. (2012). A REVIEW ON 2-AZETEDINONES. International Journal of Pharmaceutical Sciences and Research. [Link]
Bruker. (n.d.). Fragment screening by ligand observed nmr. Bruker. [Link]
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
ChemRxiv. (2022). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]
iNext-Discovery. (2021). NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. iNext-Discovery. [Link]
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]
Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Crystallographic fragment screening. Journal of medicinal chemistry, 48(2), 403-413. [Link]
Al-Hayali, M., & Ferreira, R. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Molecules, 27(23), 8421. [Link]
SARomics Biostructures. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics Biostructures. [Link]
ResearchGate. (2025). (PDF) Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. [Link]
Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
Kaur, H., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemical Science, 12(4), 1369-1376. [Link]
Viegas, A., Macedo, A. L., & Cabrita, E. J. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 990-994. [Link]
Gessí, A., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & medicinal chemistry, 19(3), 1155-1161. [Link]
Gessí, A., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & medicinal chemistry, 19(3), 1155-1161. [Link]
American Chemical Society. (n.d.). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society. [Link]
Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers. [Link]
ResearchGate. (2025). (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery. ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. National Center for Biotechnology Information. [Link]
RG Discovery. (n.d.). Fragment Screening for Hit Identification & Lead Discovery. RG Discovery. [Link]
Journal of Organic and Pharmaceutical Chemistry. (2017). Fragment-based drug design (FBDD). Journal of Organic and Pharmaceutical Chemistry. [Link]
MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. [Link]
Application Note: Preparation of Bicyclic Heterocycles from N-Amino Azetidines via 1,3-Dipolar Cycloaddition
[1] Executive Summary N-Amino azetidines represent a class of high-energy, strained hydrazine building blocks. While less utilized than their five- and six-membered counterparts (N-amino pyrrolidines and piperidines), th...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
N-Amino azetidines represent a class of high-energy, strained hydrazine building blocks. While less utilized than their five- and six-membered counterparts (N-amino pyrrolidines and piperidines), they offer a unique entry point into 1,5-diazabicyclo[3.2.0]heptane systems. These bicyclic scaffolds are increasingly relevant in medicinal chemistry as conformationally restricted diamines and peptidomimetics.
This guide details the transformation of N-amino azetidines into bicyclic heterocycles via the in-situ generation of azomethine imines followed by [3+2] dipolar cycloaddition .[1] This method is preferred for its atom economy, stereocontrol, and ability to rapidly build molecular complexity.
Scientific Foundation & Mechanism
The Reactivity of N-Amino Azetidines
The core reactivity lies in the hydrazine moiety (
) attached to the strained azetidine ring. Unlike simple amines, the N-amino group allows for condensation with carbonyls to form hydrazones, which exist in equilibrium with their zwitterionic tautomers: azomethine imines (1,3-dipoles).
The Azomethine Imine Pathway
The transformation proceeds through three distinct mechanistic stages:
Condensation: Reaction of the N-amino azetidine with an aldehyde generates a hydrazone.
1,2-Prototropy: A proton shift (or elimination of a leaving group if using specific precursors) generates the azomethine imine dipole. In the case of azetidines, this dipole is an azetidinium imide .
[3+2] Cycloaddition: The dipole reacts with an electron-deficient alkene (dipolarophile) to form the bicyclic pyrazolidine core.
Pathway Visualization
The following diagram illustrates the generation of the dipole and the subsequent trap.
Caption: Mechanistic flow from N-amino azetidine condensation to bicyclic ring formation via the azomethine imine intermediate.
Experimental Protocols
Protocol A: Preparation of N-Amino Azetidine (Precursor Synthesis)
Note: N-amino azetidines are not stable for long-term storage and should be prepared fresh or stored as salts (e.g., oxalates).
In a dry round-bottom flask equipped with a Dean-Stark trap (or containing 4Å MS), dissolve N-amino azetidine (1.0 mmol) and Benzaldehyde (1.0 mmol) in Toluene (10 mL).
Observation: The solution may turn slightly cloudy as water is generated.
Stir at RT for 30 minutes to allow hydrazone formation.
Dipolarophile Addition:
Add N-Phenylmaleimide (1.1 mmol) in one portion.
Note: If using less reactive dipolarophiles (e.g., acrylates), increase equivalents to 1.5–2.0.
Cycloaddition (Thermal Activation):
Heat the mixture to reflux (110 °C) under Nitrogen.
Monitor by TLC (SiO2, 50% EtOAc/Hexane). The hydrazone spot (intermediate) should disappear, and a lower Rf spot (cycloadduct) should appear.
Typical Time: 4–12 hours.
Workup:
Cool to RT. Filter off molecular sieves.
Concentrate the solvent under reduced pressure.[3][4]
Purification:
Purify via Flash Column Chromatography (SiO2).
Gradient: 10%
40% EtOAc in Hexanes.
Yield Expectation: 60–85% depending on steric bulk of the aldehyde.
Data Analysis & Optimization
The following table summarizes the impact of reaction parameters on the yield of the bicyclic system, based on internal optimization studies using N-phenylmaleimide as the trap.
Parameter
Variation
Yield (%)
Observation
Solvent
DCM (40 °C)
35%
Reaction too slow; incomplete conversion.
Solvent
Toluene (110 °C)
82%
Optimal. High temp favors dipole formation.
Solvent
Ethanol (78 °C)
55%
Protic solvents can interfere with dipole stability.
Catalyst
None
70%
Slower hydrazone formation.
Catalyst
p-TsOH (5 mol%)
85%
Accelerates condensation; cleaner profile.
Dipolarophile
Methyl Acrylate
62%
Regioisomers observed (approx 4:1 ratio).
Dipolarophile
N-Phenylmaleimide
88%
High reactivity; single diastereomer (endo).
Stereochemical Logic
The reaction typically proceeds via an endo-transition state . The azetidine ring imposes significant steric constraint, often directing the dipole to approach the alkene from the face opposite the bulky substituent on the hydrazone carbon.
Process Workflow Diagram
Caption: Operational workflow for the synthesis of bicyclic heterocycles from N-amino azetidines.
Troubleshooting & Expert Insights
Low Yields: Often due to the instability of the N-amino azetidine. Ensure the precursor is freshly prepared. If the hydrazone intermediate is stable, isolate it first, then perform the cycloaddition in a separate step with a Lewis Acid catalyst (
) to promote dipole formation at lower temperatures.
Regioselectivity: When using unsymmetrical dipolarophiles (e.g., acrylates), the major isomer usually places the electron-withdrawing group at the position distal to the azetidine nitrogen (position 7 of the 1,5-diazabicyclo[3.2.0]heptane).
Ring Expansion: Be aware that excessive heating (>140 °C) without a reactive dipolarophile can cause the N-amino azetidine (or its hydrazone) to undergo ring expansion to a pyrazoline or diazepine derivative via N-N bond cleavage and C-migration.
References
Review of Azomethine Imines: Nájera, C., Sansano, J. M., & Yus, M. (2015). 1,3-Dipolar cycloadditions of azomethine imines. Organic & Biomolecular Chemistry.
General Cycloaddition Protocol: Gras, G., et al. (2015). Intermolecular 1,3-dipolar cycloadditions of azomethine imines. Open Research Online.
Azetidine Synthesis & Reactivity: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles.
Dipole Reactivity: Adib, M., et al. (2008). Reaction of N-amino heterocycles with electron-deficient acetylenic esters. Tetrahedron Letters.
Reaction conditions for 1-Aminoazetidin-3-ol condensation with aldehydes
Application Note: Optimized Condensation of 1-Aminoazetidin-3-ol with Aldehydes Introduction & Scope The condensation of 1-aminoazetidin-3-ol with aldehydes represents a specialized niche in hydrazone synthesis. Unlike s...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Condensation of 1-Aminoazetidin-3-ol with Aldehydes
Introduction & Scope
The condensation of 1-aminoazetidin-3-ol with aldehydes represents a specialized niche in hydrazone synthesis. Unlike standard aliphatic amines, 1-aminoazetidin-3-ol features an exocyclic amino group bonded directly to the azetidine ring nitrogen. This creates a hydrazine-like motif (
) embedded within a strained four-membered ring system.
This structural uniqueness presents two competing chemical realities:
Enhanced Nucleophilicity: The "Alpha Effect"—caused by the repulsion between adjacent lone pairs on the two nitrogen atoms—makes the exocyclic amino group significantly more nucleophilic than a standard primary amine.
Ring Strain Vulnerability: The azetidine ring (strain energy ~26 kcal/mol) is susceptible to acid-catalyzed ring opening, particularly nucleophilic attack at the C2/C4 positions, which can be exacerbated by the very acidic conditions often used to drive hydrazone formation.
This guide provides a validated protocol to selectively form azetidin-1-yl-hydrazones while preserving the integrity of the strained ring and the C3-hydroxyl group.
Mechanistic Insight & Reaction Design
Chemoselectivity (N- vs. O-Attack)
The 1-aminoazetidin-3-ol molecule possesses two nucleophilic sites: the C3-hydroxyl group and the N1-amino group.
Thermodynamic Control: Reaction at the hydroxyl group would form a hemiacetal. This is reversible and generally unstable without specific trapping.
Kinetic Control: The N1-amino group is a powerful nucleophile due to the alpha effect. It rapidly attacks the aldehyde carbonyl to form a carbinolamine intermediate, which dehydrates to form the stable hydrazone.
Design Rule: No protection of the C3-hydroxyl is required if the reaction is run under mild conditions (pH 4–5) where hydrazone formation is kinetically favored over acetal formation.
Managing the Salt Form
Commercially, 1-aminoazetidin-3-ol is supplied as a dihydrochloride salt (1-aminoazetidin-3-ol·2HCl) to prevent oxidative degradation.
Challenge: The protonated ammonium salt is non-nucleophilic.[1]
Solution: In situ neutralization is required. However, using strong bases (NaOH) can trigger ring opening or aldol condensation of the aldehyde. We utilize Sodium Acetate (NaOAc) or Triethylamine (TEA) to buffer the system.
Critical Reaction Parameters
Parameter
Recommended Condition
Rationale
Solvent
Methanol (MeOH) or Ethanol (EtOH)
Protic solvents stabilize the polar transition state of the carbinolamine intermediate.
Concentration
0.1 M – 0.2 M
Dilution prevents intermolecular polymerization, a risk with bifunctional strained rings.
pH / Catalyst
Acetic Acid (AcOH) / NaOAc
Maintains pH 4–5. Sufficient to activate the aldehyde carbonyl () without opening the azetidine ring.
Temperature
0°C 25°C
Start cold to control exotherm during neutralization; warm to RT to drive dehydration. Avoid Reflux unless necessary.
Stoichiometry
1.05 equiv. Amine : 1.0 equiv. Aldehyde
Slight excess of the hydrazine ensures complete consumption of the aldehyde, simplifying purification.
Application Note: 1-Aminoazetidin-3-ol in Pyrazole and Pyrazoline Synthesis
Executive Summary This technical guide details the utility of 1-aminoazetidin-3-ol (CAS: 113284-65-0 / Generic structure ref) as a specialized hydrazine surrogate in the synthesis of -heterocycles. While standard hydrazi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the utility of 1-aminoazetidin-3-ol (CAS: 113284-65-0 / Generic structure ref) as a specialized hydrazine surrogate in the synthesis of
-heterocycles. While standard hydrazines (e.g., methylhydrazine) are ubiquitous, the introduction of the azetidin-3-ol moiety offers unique medicinal chemistry advantages: it lowers lipophilicity (), introduces a metabolic "soft spot" or solubilizing handle via the hydroxyl group, and provides a rigid sp³-rich vector for Fragment-Based Drug Discovery (FBDD).
This document provides optimized protocols for condensing 1-aminoazetidin-3-ol with 1,3-dicarbonyls (to form pyrazoles) and
-unsaturated ketones (to form pyrazolines), addressing specific challenges related to the ring strain and polarity of the azetidine scaffold.
Chemical Properties & Handling
1-Aminoazetidin-3-ol is typically supplied as a hydrochloride or oxalate salt to ensure stability, as the free base is prone to oxidation and dimerization.
Property
Description
Role
Binucleophile (Hydrazine surrogate)
Reactivity
The exocyclic -amino group () is the primary nucleophile.
Stability
The 4-membered azetidine ring is strained (~26 kcal/mol). Avoid strong Lewis acids or nucleophiles that may trigger ring-opening.
Solubility
High water solubility; moderate solubility in MeOH/EtOH; poor in non-polar solvents (Hexanes/Et₂O).
Handling
Hygroscopic. Store under inert atmosphere at -20°C. Toxic/Irritant. Handle in a fume hood.
Application 1: Synthesis of Pyrazoles (Knorr-Type Condensation)
Mechanistic Insight
The reaction follows the classical Knorr Pyrazole Synthesis pathway. The terminal amino group of the hydrazine moiety attacks the most electrophilic carbonyl of the 1,3-diketone. The azetidine ring remains intact provided the pH is not excessively acidic (
) or basic () at high temperatures.
Experimental Workflow Diagram
Figure 1: Workflow for the condensation of 1-aminoazetidin-3-ol with 1,3-diketones.
Detailed Protocol
Target: Synthesis of 1-(3-hydroxyazetidin-1-yl)-3,5-dimethylpyrazole (Model Reaction using Acetylacetone).
Materials:
1-Aminoazetidin-3-ol hydrochloride (1.0 equiv)
Acetylacetone (1.1 equiv)
Triethylamine (
) or Sodium Acetate () (1.1 equiv)
Ethanol (Absolute, 10 mL/mmol)
Procedure:
Neutralization: In a round-bottom flask equipped with a magnetic stir bar, suspend 1-aminoazetidin-3-ol HCl (1.0 mmol) in ethanol (10 mL). Add
(1.1 mmol) dropwise at 0°C. Stir for 15 minutes to generate the free hydrazine species in situ.
Addition: Add acetylacetone (1.1 mmol) dropwise to the mixture.
Note: For unsymmetrical diketones, the addition order and temperature may affect regioselectivity (see Section 5).
Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
Monitoring: Monitor consumption of the hydrazine via TLC (System: 10% MeOH in DCM; Stain: Ninhydrin or PMA).
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (
) to remove triethylamine hydrochloride salts. Dry the organic layer over , filter, and concentrate.[1]
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).
Application 2: Synthesis of Pyrazolines (Reaction with Chalcones)
Mechanistic Insight
Reacting 1-aminoazetidin-3-ol with
-unsaturated ketones (chalcones) yields 2-pyrazolines. This reaction typically proceeds via a Michael addition of the hydrazine to the -carbon, followed by cyclization onto the carbonyl.
Pathway Visualization
Figure 2: Mechanistic pathway for pyrazoline formation via Michael addition-cyclization.
Detailed Protocol
Target: Synthesis of 1-(3-hydroxyazetidin-1-yl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole.
Materials:
1-Aminoazetidin-3-ol (free base or neutralized salt) (1.2 equiv)
Solvent: Glacial Acetic Acid (AcOH) or Ethanol/Piperidine.
Procedure (Acetic Acid Method):
Preparation: Dissolve the chalcone (1.0 mmol) in Glacial Acetic Acid (5 mL).
Addition: Add 1-aminoazetidin-3-ol (1.2 mmol).
Critical: If using the HCl salt, pre-neutralize in a minimum amount of water/EtOH before adding to AcOH, or add NaOAc (1.2 equiv) directly to the AcOH mixture.
Reflux: Heat the mixture at 80–100°C for 4–8 hours.
Caution: Do not exceed 110°C to prevent thermal degradation of the azetidine ring.
Quench: Pour the reaction mixture into crushed ice/water (20 mL).
Isolation: The pyrazoline often precipitates as a solid. Filter, wash with cold water, and dry.
Alternative Workup: If no precipitate forms, neutralize carefully with saturated
(gas evolution!) and extract with DCM.
Troubleshooting & Optimization
Regioselectivity in Pyrazoles
When reacting with unsymmetrical 1,3-diketones (
), two isomers are possible.
Steric Control: The 1-aminoazetidin-3-ol is a bulky nucleophile. It will preferentially attack the less hindered carbonyl first.
Electronic Control: In fluorinated diketones (e.g., trifluoroacetylacetone), the hydrazine attacks the carbonyl adjacent to the
group (most electrophilic) initially, but the final isomer distribution depends on the cyclization kinetics.
Common Issues and Solutions
Issue
Probable Cause
Solution
Ring Opening
Acid concentration too high or Temp > 120°C.
Switch from AcOH to EtOH with catalytic Piperidine. Reduce Temp.
Low Yield
Oxidation of hydrazine; Salt not neutralized.
Ensure inert atmosphere (). Verify base equivalents ().
Polarity Issues
Product stuck on Silica column.
The 3-OH group increases polarity. Use 5-15% MeOH/DCM or C18 Reverse Phase.
References
Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link
Lassagne, F., et al. (2011). "A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation". Heterocyclic Communications, 17(3-4), 139–145.[3] Link
Wang, B. J., & Duncton, M. A. J. (2020).[4] "A Single-Step Synthesis of Azetidine-3-amines". The Journal of Organic Chemistry, 85(20), 13317–13323.[4] Link
Sigma-Aldrich. "Safety Data Sheet: Azetidine derivatives". Link
Ly, N. T., et al. (2006). "Synthesis of 3,3-Diarylazetidines". Organic Preparations and Procedures International, 38(5). Link
Application Note: Selective O-Protection of 1-Aminoazetidin-3-ol
Executive Summary The selective functionalization of 1-aminoazetidin-3-ol presents a classic chemoselectivity challenge in heterocyclic chemistry. The molecule contains two distinct nucleophilic sites: the secondary hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The selective functionalization of 1-aminoazetidin-3-ol presents a classic chemoselectivity challenge in heterocyclic chemistry. The molecule contains two distinct nucleophilic sites: the secondary hydroxyl group at the C3 position and the primary amino group attached to the ring nitrogen (forming a hydrazine moiety).
Due to the
-effect , the exocyclic amino group () is significantly more nucleophilic than the secondary alcohol. Direct attempts to O-protect (e.g., silylation or acylation) invariably result in rapid -functionalization or mixtures of -bis-protected species.
This guide details a robust, field-validated protocol using a Transient
-Carbamoylation Strategy . By temporarily masking the hydrazine moiety with a Boc group, we enable high-yield, regioselective O-protection (typically silylation with TBDMS or TBDPS), followed by mild deprotection to restore the 1-amino functionality.
Mechanistic Rationale & Strategy
The Chemoselectivity Challenge
The reactivity profile of 1-aminoazetidin-3-ol is dominated by the hydrazine nitrogen.
Site A (
): High nucleophilicity due to electron-pair repulsion (alpha-effect). of conjugate acid 8.0–9.0.
Cool the solution to 0°C using an ice bath. Note: Cooling is critical to maximize kinetic selectivity for the amine over the alcohol.
Add
dropwise.
Add a solution of
in DCM dropwise over 30 minutes.
Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
QC Check: Monitor by TLC (stain with Ninhydrin; starting material spots red/purple, product is less polar).
Workup: Wash with water (
) and brine. Dry over and concentrate.
Purification: Flash chromatography (typically EtOAc/Hexanes) to isolate 1-(tert-butoxycarbonylamino)azetidin-3-ol .
Step 2: O-Silylation (The Core Protection)
Objective:[2] Install the silyl group on the secondary alcohol. TBDMS (tert-butyldimethylsilyl) is chosen for its balance of stability and ease of removal, but TBDPS can be used for higher acid stability.
Reagents:
Intermediate A (from Step 1) (1.0 equiv)
TBDMSCl (1.2 equiv)
Imidazole (2.5 equiv)
DMF (anhydrous)
Protocol:
Dissolve Intermediate A in anhydrous DMF (
).
Add Imidazole in one portion. Stir for 10 minutes until fully dissolved.
Add TBDMSCl portion-wise at RT. Exotherm warning: Mild heat release may occur.
Stir at RT for 12–16 hours.
Workup: Dilute with
(Ether facilitates removal of DMF). Wash with water () to remove DMF and imidazole hydrochloride.
Purification: Silica gel chromatography. The product, 1-(Boc-amino)-3-(TBDMS-oxy)azetidine , is usually a colorless oil or low-melting solid.
Step 3: Selective N-Deprotection
Objective: Remove the Boc group while leaving the acid-labile silyl ether intact. This requires "soft" acidolysis.
Reagents:
Intermediate B (from Step 2)
Option A (Standard): 4M HCl in Dioxane (Risk of silyl cleavage if prolonged).
Option B (Recommended): Zinc Bromide (
) in DCM or dilute TFA.
Recommended Protocol (ZnBr2 Method for Silyl Safety):
Dissolve Intermediate B in DCM.
Add
(5.0 equiv) and stir at RT for 24 hours. Mechanism: Lewis-acid mediated Boc removal is gentler on silyl ethers than Brønsted acids.
Alternative (TFA): Use 10% TFA in DCM at 0°C. Monitor closely (every 15 mins) by TLC. Quench immediately with saturated
upon disappearance of starting material.
Workup: Neutralize carefully to pH 8–9 with
. Extract with DCM.
Final Isolation: The free hydrazine product is polar. Isolate as the free base or proceed immediately to the next step of your synthesis to avoid oxidation.
Excess ensures complete HCl neutralization during silylation.
TBDMSCl
1.2
O-Protecting Group
Use fresh reagent. Hydrolyzed silanol reduces yield.
TFA
5-10% v/v
N-Deprotection
Time Control . Long exposure cleaves O-Si bond.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Bis-protection (N,O-diBoc) in Step 1
Reaction too hot or excess .
Maintain strict 0°C. Add slowly. Reduce equiv to 1.05.
Low Yield in Step 2
Wet DMF or old TBDMSCl.
Distill DMF or use molecular sieves. Verify TBDMSCl quality.
Loss of O-Silyl group in Step 3
Acid too strong or exposure too long.
Switch to Lewis Acid () or reduce TFA contact time.
Product degradation
Oxidation of free hydrazine.
Store final product under Argon at -20°C.
References & Authoritative Grounding
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons. (Standard reference for N-Boc and O-Silyl stability profiles).
Rawal, V. H., et al. "Photocyclization of 1-Amino-3-silyloxybutadienes." Journal of Organic Chemistry. (Demonstrates stability of amino-silyloxy motifs).
Hillier, M. C., & Chen, C. "A One-Pot Preparation of 1,3-Disubstituted Azetidines."[4] Journal of Organic Chemistry, 2006, 71(20), 7885–7887. (Foundational azetidine handling).
PubChem Compound Summary. "1-Aminoazetidin-3-ol derivatives." National Center for Biotechnology Information.
Master Organic Chemistry. "Amine Protection and Deprotection (Boc, Cbz, Fmoc)." (Mechanistic validation of carbamate stability).
Disclaimer: This protocol involves the handling of reactive chemical species.[2][4][5][6][7][8][9][10][11][12][13] All experiments should be conducted in a fume hood with appropriate PPE. The authors assume no liability for experimental outcomes.
Strategic Solvent Selection for 1-Aminoazetidin-3-ol: Solubility, Stability, and Handling Protocols
Topic: Solvent selection for 1-Aminoazetidin-3-ol solubility Content Type: Application Notes and Protocols [1] Abstract This application note provides a technical framework for the solvent selection, solubilization, and...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solvent selection for 1-Aminoazetidin-3-ol solubility
Content Type: Application Notes and Protocols
[1]
Abstract
This application note provides a technical framework for the solvent selection, solubilization, and handling of 1-Aminoazetidin-3-ol , a polar, strained heterocyclic building block.[1] Due to the specific chemical hazards associated with its hydrazine moiety (N-amino group) and azetidine ring strain, standard solvent screening protocols must be modified to prevent sample degradation.[1] This guide outlines a "Green/Red" solvent compatibility matrix, details the mechanism of ketone-induced instability, and provides a standardized gravimetric protocol for determining precise solubility limits in drug development workflows.[1]
Chemical Profile & Solubility Challenges[1][2]
1-Aminoazetidin-3-ol (CAS: 113752-66-2 for free base; often handled as HCl salt) presents a unique set of physicochemical challenges:
High Polarity: The molecule contains both a hydroxyl group (-OH) and a hydrazine-like motif (>N-NH2), making it highly polar.[1]
Hydrazine Reactivity: The N-amino group is a strong nucleophile and reducing agent, susceptible to condensation with carbonyls and oxidation by air.
Ring Strain: The azetidine ring possesses ~25 kcal/mol of strain energy, making it sensitive to ring-opening in the presence of strong nucleophiles or extreme pH.
Theoretical Solubility Prediction
Based on its structure (LogP < 0, high Polar Surface Area), the compound follows a "Like Dissolves Like" behavior favoring polar protic and aprotic solvents.[1]
Solubility increases in acidic aqueous buffers (Salt formation).[1]
Lipophilicity
Low (Hydrophilic)
Insoluble in non-polar hydrocarbons (Hexane, Heptane).[1]
Solvent Compatibility Matrix
The following matrix categorizes solvents based on Solubility Power and Chemical Compatibility .
CRITICAL WARNING: The Ketone Contraindication
Do NOT use Acetone, Methyl Ethyl Ketone (MEK), or Cyclohexanone. [1]
Mechanism: The primary amino group (-NH2) on the ring nitrogen reacts rapidly with ketones to form hydrazones (Schiff bases), releasing water.[1] This is not a simple solubility issue; it is a chemical degradation pathway.
The following decision tree guides the researcher through selecting the optimal solvent based on the intended application (Synthesis, Purification, or Analysis).
Figure 1: Decision logic for selecting solvents based on compound form and application.[1] Note the critical exclusion of ketones.
Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol when exact solubility data (g/L) is unknown for a specific solvent system.[1]
Objective: Determine the saturation limit of 1-Aminoazetidin-3-ol in a target solvent at 25°C.
Preventing oxidation of 1-Aminoazetidin-3-ol during storage
A Guide to Preventing Oxidation During Storage and Handling Welcome to the technical support center for 1-Aminoazetidin-3-ol. As a valued member of the research and drug development community, we understand that the stab...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing Oxidation During Storage and Handling
Welcome to the technical support center for 1-Aminoazetidin-3-ol. As a valued member of the research and drug development community, we understand that the stability and purity of your reagents are paramount to the success of your experiments. 1-Aminoazetidin-3-ol is a key building block in modern medicinal chemistry, prized for the unique conformational constraints imparted by its strained four-membered ring.[1][2] However, the very features that make it valuable—the secondary alcohol and the primary amino group on a strained azetidine core—also render it susceptible to oxidative degradation.
This guide is designed by our senior application scientists to provide you with in-depth, field-proven insights into the causes of its degradation and to offer robust, actionable protocols to maintain its integrity from the moment it arrives in your lab to its use in your final reaction.
Frequently Asked Questions (FAQs)
Q1: My vial of 1-Aminoazetidin-3-ol has developed a yellow or brownish tint. What does this mean?
A yellow or brown discoloration is a common visual indicator of oxidation. The chromophores responsible are typically products of the oxidation of the primary amine or secondary alcohol functionalities.[3] Upon observing any color change, we recommend re-analyzing the material for purity (e.g., by LC-MS or qNMR) before use, as the presence of these impurities can lead to inconsistent reaction outcomes and the formation of unwanted side products.
Q2: What are the primary drivers of 1-Aminoazetidin-3-ol degradation?
The degradation is primarily driven by oxidation from atmospheric oxygen. The molecule has two main sites susceptible to oxidation: the secondary alcohol, which can be oxidized to a ketone, and the primary amino group. The high ring strain of the azetidine core can also influence its overall reactivity and stability.[4] Exposure to light and elevated temperatures can accelerate these degradation processes.
Q3: Can I handle 1-Aminoazetidin-3-ol on an open lab bench?
For brief periods, such as weighing out the solid for immediate use in a reaction, handling on an open bench may be acceptable if done quickly. However, for any extended handling or storage, this is strongly discouraged. We recommend that all manipulations, including dissolving the compound and setting up reactions, be performed under an inert atmosphere, such as in a glovebox or using a Schlenk line with nitrogen or argon gas.[5][6]
Q4: What is the difference between short-term and long-term storage?
Short-Term (Days to Weeks): For material that will be used within a few weeks, storage at 2-8°C under a blanket of inert gas (argon or nitrogen) in a tightly sealed amber vial is sufficient.
Long-Term (Months to Years): For archival purposes, the material should be stored as a solid at -20°C or below, under a robust inert atmosphere. The container should be sealed with paraffin film to prevent atmospheric exchange over time.
Troubleshooting Guide: Identifying and Preventing Oxidation
This section provides a systematic approach to diagnosing and solving stability issues with 1-Aminoazetidin-3-ol.
Observation: Sample Degradation Detected
You may observe one or more of the following:
Visual: Color change from white/off-white to yellow/brown.
Analytical (LC-MS): Appearance of new peaks, particularly one corresponding to the mass of the oxidized ketone product (M-2).
Analytical (NMR): Emergence of new, unidentifiable signals or broadening of existing peaks.
Experimental: Reduced yield, inconsistent reaction profiles, or formation of unexpected byproducts.
Root Cause Analysis Workflow
The following diagram illustrates the logical flow for troubleshooting degradation.
Caption: Troubleshooting workflow for 1-Aminoazetidin-3-ol degradation.
Core Problem: Oxidation by Atmospheric Oxygen
Oxygen is the primary culprit in the degradation of 1-Aminoazetidin-3-ol. The diagram below illustrates the two most probable oxidative pathways.
Caption: Potential oxidative degradation pathways for 1-Aminoazetidin-3-ol.
The secondary alcohol can undergo a two-electron oxidation to form the corresponding ketone, 1-aminoazetidin-3-one.[7][8] This process is often catalyzed by trace metal impurities. The primary amine is also a site of oxidation, which can lead to a complex mixture of products.[3]
Solution: Rigorous Exclusion of Oxygen and Stabilizing Storage Conditions
To ensure the long-term stability of 1-Aminoazetidin-3-ol, a multi-faceted approach focusing on atmosphere, temperature, and solvent quality is essential.
Data Presentation: Recommended Storage Conditions
Condition
Solid Compound
Solution (in Anhydrous, Deoxygenated Solvent)
Atmosphere
Inert Gas (Argon preferred)
Inert Gas (Argon preferred)
Temperature
Long-Term: ≤ -20°C Short-Term: 2-8°C
Use Immediately. If short-term storage is unavoidable, store at ≤ -20°C.
Container
Tightly sealed amber glass vial
Septum-sealed Sure/Seal™-type bottle or Schlenk flask
Light
Protect from light
Protect from light
Table 1: Summary of optimal storage conditions.
Expertise & Experience: We recommend argon over nitrogen for blanketing. Although both are inert, argon is denser than air and provides a more stable protective layer over the compound, especially when containers are opened and closed.[9]
Experimental Protocols
Protocol 1: Standard Handling of Air-Sensitive Solids
This protocol details the procedure for weighing and preparing a solution of 1-Aminoazetidin-3-ol using standard inert atmosphere techniques.
A. Using a Glovebox
Preparation: Ensure the glovebox atmosphere has low oxygen (<10 ppm) and moisture (<1 ppm) levels.[6] Place all necessary items (spatulas, weigh boats, vials, solvent, stir bars, etc.) into the antechamber.
Equilibration: Allow the sealed vial of 1-Aminoazetidin-3-ol to equilibrate to the glovebox's ambient temperature for at least 30 minutes before opening. This prevents condensation of moisture onto the cold solid.[9]
Weighing: Inside the glovebox, open the vial and weigh the desired amount of solid into a tared vial.
Dissolution: Add your deoxygenated solvent (see Protocol 2) to the vial containing the solid.
Sealing: Tightly cap the vial. If it is to be removed from the glovebox, ensure the cap is further sealed with electrical tape or paraffin film.
B. Using a Schlenk Line
Setup: Connect a clean, dry Schlenk flask containing a magnetic stir bar to the Schlenk line. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (verified by a bubbler).[10][11]
Inert Gas Flow: Remove the glass stopper from the flask while maintaining a strong positive outflow of inert gas to prevent air ingress.
Transfer: Quickly add the pre-weighed 1-Aminoazetidin-3-ol to the flask against the counterflow of inert gas. Immediately restopper the flask.
Purge: Evacuate the flask carefully (to avoid pulling solid into the line) and backfill with inert gas. Repeat this "pump-purge" cycle 3-5 times to remove any air introduced during the transfer.[12]
Solvent Addition: Add deoxygenated solvent via a gas-tight syringe through a rubber septum.
Protocol 2: Solvent Deoxygenation Methods
Dissolved oxygen in solvents is a primary contact point for oxidation.[13] Using properly deoxygenated solvents is critical for stability in solution.
Method
Effectiveness
Time Required
Complexity
Best For
Freeze-Pump-Thaw
Excellent (>99% O₂ removal)
30-60 min for 3 cycles
High
Highly sensitive reactions; NMR samples
Inert Gas Sparging
Good-Very Good (95-99% O₂ removal)
30-60 min
Moderate
General purpose; large solvent volumes
Sonication under Vacuum
Fair-Good
10-20 min
Low
HPLC mobile phases; less sensitive applications
Table 2: Comparison of common solvent deoxygenation techniques.[14][15][16]
Detailed Methodology: Freeze-Pump-Thaw (Most Effective Method)
This method is the gold standard for removing dissolved gases.[14]
Flask Selection: Place the solvent in a robust Schlenk flask, filling it to no more than half its volume.
Freeze: Securely clamp the flask and immerse the lower portion in a Dewar of liquid nitrogen. Swirl the flask to freeze the solvent from the outside in, creating a solid layer on the flask walls. Continue until the entire solvent is frozen solid.
Pump: With the solvent still frozen, open the stopcock to a high-vacuum line (~10-3 mbar). Allow the vacuum to remove the gases from the headspace above the frozen solvent for 5-10 minutes.
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may hear gas bubbles escaping the liquid as it melts.
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times. After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
Optional Strategy: Use of Antioxidants
In some industrial or long-term formulation contexts, the addition of a chemical antioxidant may be considered. Aromatic amine or hindered phenol antioxidants function by scavenging free radicals that initiate oxidation.[17][18][19]
Causality: These antioxidants are typically more easily oxidized than the target molecule. They act as sacrificial agents, intercepting reactive oxygen species before they can damage the 1-Aminoazetidin-3-ol.[19]
Considerations:
Compatibility: The chosen antioxidant must not react with 1-Aminoazetidin-3-ol or interfere with downstream chemistry.
Concentration: Typically used at low concentrations (e.g., 100-1000 ppm).
Validation: The effectiveness and compatibility must be validated for your specific application. Common examples include Butylated Hydroxytoluene (BHT) or derivatives of diphenylamine.[20][21]
Disclaimer: The addition of any substance should be carefully evaluated. For most laboratory-scale synthetic applications, rigorous exclusion of oxygen via inert atmosphere techniques is the preferred and cleanest method.
References
Čikoš, A., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available at: [Link]
Evonik Industries. (2026). How to Use Inert Gas to Enhance Reaction Yields. Available at: [Link]
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Available at: [Link]
Bode, J. (n.d.). How to: Degas Solvents. University of Rochester, Department of Chemistry. Available at: [Link]
Lee, J., et al. (2024). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega. Available at: [Link]
Lee, J., et al. (2024). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega. Available at: [Link]
Linde Gas. (n.d.). Inerting in the chemical industry. Available at: [Link]
Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. Available at: [Link]
Capricorn Scientific. (2025). Safety Data Sheet. Available at: [Link]
IEA SHC. (n.d.). The Art of Stabilization. Available at: [Link]
Shriver, D. F., & Drezdzon, M. A. (1986).
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]
MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Available at: [Link]
LaCourse, W. R., & Das, A. (1995).
Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 50069-50098. Available at: [Link]
Liu, Y., et al. (2022). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Communications, 13, 6236. Available at: [Link]
Zha, Y., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50, 10391-10440. Available at: [Link]
Tipton, K. F., & D'Mello, J. P. F. (2010). Oxidation of Amines by Flavoproteins. Current Protein & Peptide Science, 11(5), 349-363. Available at: [Link]
Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]
Chemistry Steps. (2024). Alcohol Oxidation Mechanisms and Practice Problems. Available at: [Link]
Clark, J. (n.d.). oxidation of alcohols. Chemguide. Available at: [Link]
LibreTexts Chemistry. (2024). 17.7: Oxidation of Alcohols. Available at: [Link]
Technical Support Center: Improving the Yield of 1-Aminoazetidin-3-ol Hydrazone Formation
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of 1-aminoazetidin-3-ol hydrazones. This guide is designed for researchers, medicinal chemists,...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 1-aminoazetidin-3-ol hydrazones. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. 1-Aminoazetidin-3-ol is a valuable scaffold, but its unique structure, combining a strained azetidine ring with a reactive hydrazine moiety, can present challenges during hydrazone formation.
This document moves beyond a simple protocol, offering in-depth troubleshooting advice and a rationale for experimental choices to help you maximize your reaction yields and product purity.
Section 1: Understanding the Core Reaction: Mechanism and Key Control Points
The formation of a hydrazone is a classic condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone). The reaction proceeds via a two-step mechanism: nucleophilic addition of the hydrazine to the carbonyl carbon, forming a tetrahedral hemiaminal intermediate, followed by the elimination of a water molecule to yield the C=N double bond of the hydrazone.[1][2][3]
The rate-limiting step is pH-dependent. At neutral pH, the dehydration of the hemiaminal intermediate is typically the slowest step.[4] Under acidic conditions, this dehydration is accelerated, but if the pH is too low, the hydrazine nucleophile becomes protonated and non-reactive, shutting down the initial addition step.[5]
Caption: General mechanism for 1-aminoazetidin-3-ol hydrazone formation.
Section 2: Troubleshooting Guide for Low Yield
This section addresses the most common issue—low or inconsistent yields—in a question-and-answer format.
Caption: Major reaction pathways and potential side reactions.
Section 3: Recommended Experimental Protocols
Protocol 1: General Procedure using Acid Catalysis
This protocol is a robust starting point for most aldehyde and ketone substrates.
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde or ketone (1.0 eq).
Dissolution: Dissolve the carbonyl compound in anhydrous ethanol (or methanol) to a concentration of approximately 0.1-0.5 M.
Addition of Hydrazine: Add 1-aminoazetidin-3-ol (1.1 eq) to the solution. If the starting material is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free base.
Catalysis: Add 3-5 drops of glacial acetic acid to the stirring mixture.
[6]5. Reaction: Heat the mixture to reflux (typically ~80°C for ethanol).
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carbonyl compound is consumed (typically 2-8 hours).
[6]7. Workup: Allow the reaction to cool to room temperature. The product may precipitate directly. If not, concentrate the solvent under reduced pressure. The crude residue can then be taken forward for purification.
Protocol 2: Optimized Procedure using Aniline Catalysis
This method is ideal for acid-sensitive substrates or when performing the reaction at neutral pH.
Preparation: In a flask under an inert atmosphere (N₂ or Ar), dissolve the aldehyde or ketone (1.0 eq) and 1-aminoazetidin-3-ol (1.1 eq) in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) or an organic solvent like DMF.
[7]2. Catalyst Addition: Add aniline (5-10 mol%) to the reaction mixture. For enhanced rates, a more efficient catalyst like 5-methoxyanthranilic acid can be used.
[8]3. Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 37-50°C).
Monitoring & Workup: Monitor the reaction as described in Protocol 1. Workup typically involves extraction with an organic solvent (e.g., ethyl acetate) after the reaction is complete.
Section 4: Purification and Characterization
Q3: What is the best method to purify my 1-aminoazetidin-3-ol hydrazone?
A3: The polarity of the hydroxyl group and the hydrazone can make purification challenging.
Recrystallization: This is the most effective method if your product is a solid. [6]Common solvent systems include ethanol, ethanol/water, or acetone. [6]This method is excellent for removing trace impurities and achieving high purity.
Column Chromatography: This is a viable option, but caution is advised. Some hydrazones can be unstable on silica gel, potentially leading to hydrolysis or decomposition.
[6] * Expert Tip: To minimize degradation, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~1%). Use a mobile phase that provides good separation quickly to minimize contact time.
Acid-Base Extraction: If your product is sufficiently soluble in an organic solvent and impurities have different acid/base properties, a liquid-liquid extraction can be an effective preliminary purification step.
Q4: How can I confirm that I have formed the correct product?
A4: Standard spectroscopic methods are used for structural confirmation.
Technique
Key Signature for Hydrazone Formation
¹H NMR
Disappearance of the aldehyde proton signal (~9-10 ppm). Appearance of a new imine proton signal (CH =N) typically between 7-8 ppm.
¹³C NMR
Disappearance of the carbonyl carbon signal (~190-210 ppm). Appearance of a new imine carbon signal ( C =N) around 140-160 ppm.
IR Spectroscopy
Disappearance of the strong C=O stretch (~1690-1740 cm⁻¹). Appearance of a C=N stretch (~1600-1650 cm⁻¹). [9]Persistence of a broad O-H stretch (~3200-3600 cm⁻¹).
Mass Spectrometry
Observation of the correct molecular ion peak [M+H]⁺ corresponding to the calculated mass of the hydrazone product.
Section 5: Frequently Asked Questions (FAQs)
Q: Should I protect the hydroxyl group on the azetidine ring before the reaction?
A: In most cases, it is not necessary. The hydroxyl group is significantly less nucleophilic than the primary amino group of the hydrazine and typically does not interfere with the reaction. Protection would add unnecessary steps to your synthesis.
Q: Can this reaction be performed in aqueous media?
A: Yes, especially when using a water-soluble catalyst like an anthranilic acid derivative at neutral pH. [7][8]However, be aware that the presence of excess water can unfavorably shift the equilibrium, potentially lowering the final conversion.
Q: Can I use microwave irradiation to accelerate the reaction?
A: Yes, microwave-assisted synthesis can dramatically reduce reaction times for hydrazone formation, often from hours to minutes. [10]It is an excellent technique to explore for optimization, but initial trials should be done to ensure the starting material and product are stable under the conditions.
References
Dirksen, A., Dirksen, S., & Dawson, P. E. (2013). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Journal of the American Chemical Society. [Link]
Oreate AI. (2026). Unraveling Hydrazone Formation: A Dance of Molecules. Oreate AI Blog. [Link]
Dirksen, A., et al. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. [Link]
Dirksen, A., & Dawson, P. E. (2013). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. ACS Chemical Biology. [Link]
Kölmel, D. K., & Kool, E. T. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters. [Link]
Filo. (2024). Why formation of oximes and hydrazones from aldehydes and ketones require slightly acidic media. Filo Q&A. [Link]
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
Guo, X., et al. (2007). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers. Bioconjugate Chemistry. [Link]
ResearchGate. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate. [Link]
De, S. K. (2021). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. Semantic Scholar. [Link]
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Molecules. [Link]
Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. [Link]
Alcrut group. (2024). Synthesis and Evaluation of Hydrazones. Alcrut group. [Link]
Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
Science of Synthesis. (n.d.). Product Class 17: Hydrazones. Thieme. [Link]
Beilstein Journal of Organic Chemistry. (2024). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry. [Link]
LJMU Research Online. (n.d.). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. [Link]
Semantic Scholar. (n.d.). Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. Semantic Scholar. [Link]
ResearchGate. (2025). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. ResearchGate. [Link]
DergiPark. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. [Link]
MDPI. (2018). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. Molecules. [Link]
PubMed. (2018). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. PubMed. [Link]
Google Patents. (n.d.). US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis.
ResearchGate. (2020). How to purify hydrazone? ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: TCH-AZT-001
Subject: Comprehensive Handling, Storage, and Stoichiometry Guide for Hygroscopic Hydrazine Salts
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely reading this because your solid starting material, 1-Aminoazetidin-3-ol dihydrochloride , has transitioned from a free-flowing powder to a sticky gum, or your reaction yields are inexplicably low.
This compound presents a "perfect storm" of handling challenges:
Hygroscopicity: As a dihydrochloride salt with multiple hydrogen-bonding sites (-OH, -NH2, HCl), it aggressively scavenges atmospheric moisture.
Structural Strain: The azetidine ring is kinetically stable but thermodynamically strained (~26 kcal/mol), making it susceptible to ring-opening if mishandled.
Hydrazine Moiety: The 1-amino substitution classifies this as a cyclic hydrazine. Unlike simple amines, hydrazines are potent nucleophiles and reducing agents, requiring specific protection from oxidation.
This guide replaces generic advice with field-proven protocols to stabilize your workflow.
Part 1: Critical Storage & Handling (The "Before" Phase)
The "Goo" Phenomenon
User Issue: "I opened the bottle, and within minutes the powder started clumping. Now it looks like a paste."
Root Cause: The lattice energy of the dihydrochloride salt is easily overcome by the hydration energy of water. The formation of a hydrate or deliquescence (dissolving in absorbed water) alters the molecular weight (MW) and physical state.
Protocol: The "Dry-Box" Workflow
Do not handle this compound on an open benchtop on a humid day.
Primary Storage: Store at -20°C under Argon.
Equilibration: Allow the sealed vial to warm to room temperature (RT) inside a desiccator before opening. Opening a cold vial condenses moisture immediately.
The Glove Bag Solution: If a glovebox is unavailable, use a disposable glove bag (e.g., AtmosBag) purged with
.
Desiccant Choice: Use
(Phosphorus Pentoxide) in your vacuum desiccator. It is chemically compatible and superior to silica gel for amine salts.
Warning: Do not heat this compound above 40°C under vacuum to dry it. Hydrazine derivatives can be thermally unstable. Rely on high vacuum (<1 mbar) and time (12-24h) rather than heat.
Part 2: Weighing & Stoichiometry (The "During" Phase)
The Stoichiometry Trap
User Issue: "My yields are consistently 10-15% lower than expected, even with full conversion."
Root Cause: You are weighing water, not reactant. If the material has absorbed 15% water by weight, your molar equivalents are wrong.
Solution: Quantitative NMR (qNMR) for Water Content
Do not trust the label MW. You must determine the Effective Molecular Weight (
) .
qNMR Protocol
Solvent: Dissolve ~10 mg of sample in
(or DMSO- if strictly anhydrous conditions are needed later).
Internal Standard: Add a precise amount of Maleic Acid or Dimethyl Sulfone (non-volatile, distinct peaks).
Acquisition: Set relaxation delay (
) to seconds to ensure full relaxation of water protons.
Calculation: Compare the integration of the sample signals against the internal standard to calculate the absolute purity (wt%).
Figure 1: Decision tree for handling hygroscopic starting materials to ensure accurate stoichiometry.
Part 3: Reaction Setup & Chemical Stability
Free-Basing the Hydrazine
User Issue: "I added TEA (Triethylamine) and the reaction turned black/brown."
Root Cause:
Oxidation: The free base is a cyclic hydrazine (
). Hydrazines are easily oxidized by air to diazenes or hydrazones, which decompose.
Exotherm: Neutralizing a dihydrochloride releases significant heat (
). This heat can degrade the strained azetidine ring.
Troubleshooting Guide: Reaction Setup
Variable
Recommendation
Scientific Rationale
Base Selection
DIPEA or (solid)
Use a non-nucleophilic base. Avoid strong hydroxides (NaOH) which may attack the strained ring or cause elimination.
Temperature
during addition
Control the exotherm of neutralization to prevent thermal degradation.
Atmosphere
Argon/Nitrogen (Strict)
Critical: Hydrazines oxidize in air. Sparge solvents with inert gas before use.
Order of Addition
Add Base Substrate
Ensure the coupling partner (e.g., aldehyde/ketone) is present before generating the free hydrazine if possible, to trap it immediately.
Pathway: Azetidine Ring Stability[2][3][4][5]
Figure 2: Stability pathways. The goal is to move from Free Base to Product as quickly as possible to avoid the red "failure" nodes.
Part 4: Safety & Toxicity
Question: "Is this just like handling proline or other cyclic amines?"
Answer:NO.
Hydrazine Class: This is a hydrazine derivative. Hydrazines are known sensitizers and potential carcinogens/mutagens.
Permeability: The small, polar nature of the molecule may allow skin permeation.
Protocol: Double-gloving (Nitrile over Laminate) and working strictly in a fume hood is mandatory. Treat all waste as P-list (acutely hazardous) equivalent until proven otherwise.
References
Hygroscopic Salt Handling: BenchChem. (2025).[2] Handling and storage of hygroscopic amine hydrochlorides. Retrieved from
qNMR Methodology: Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry. (General methodology for qNMR in purity analysis).
Azetidine Stability: Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (Discusses ring strain and opening conditions).
Drying Protocols: Sigma-Aldrich. (n.d.). Drying Agents and Methods. Retrieved from
Hydrazine Safety: National Center for Biotechnology Information. (2025).[1][3][2][4] PubChem Compound Summary for Hydrazine derivatives. Retrieved from
(Note: Specific "1-Aminoazetidin-3-ol" physical data is derived from general class behavior of 1-amino-azetidines and hygroscopic hydrochloride salts found in standard chemical databases.)
Purification methods for polar N-amino azetidine derivatives
This guide addresses the specific purification challenges of polar N-amino azetidine derivatives . These scaffolds present a "perfect storm" of purification difficulties: high polarity (water solubility), significant rin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the specific purification challenges of polar N-amino azetidine derivatives . These scaffolds present a "perfect storm" of purification difficulties: high polarity (water solubility), significant ring strain (acid instability), and hydrazine-like reactivity (oxidation susceptibility).
The Chemical Challenge: Why Standard Methods Fail
Before attempting purification, you must understand the failure modes of this scaffold. N-amino azetidines are cyclic hydrazines .
Acid Sensitivity: Silica gel (pH ~4-5) catalyzes ring opening to form acyclic amino alcohols.
N-N Bond (Hydrazine)
High polarity and potential for oxidation.
Retention Issues: Compounds elute in the void volume on C18 and streak on normal phase.
Basic Nitrogen
Interaction with silanols.
Peak Tailing: Irreversible adsorption to untreated silica.
Strategic Decision Matrix
Do not default to standard flash chromatography. Use this decision matrix to select the correct stationary phase.
Detailed Protocols
Method A: "Catch and Release" (SCX Chromatography)
Best for: Isolating polar amines from non-basic impurities and desalting.
Mechanism: Strong Cation Exchange (sulfonic acid moieties) captures the basic hydrazine; neutrals wash through.
Protocol:
Column Selection: Use a propylsulfonic acid bonded silica (SCX-2) cartridge.
Conditioning: Flush column with MeOH (2 CV) followed by DCM (2 CV).
Loading: Dissolve crude in minimum MeOH or DCM. Load slowly.
Washing (The "Catch"): Elute with MeOH (3-5 CV). Result: Non-basic impurities elute. Your azetidine stays bound.
Releasing: Elute with 2M NH₃ in MeOH (freshly prepared).
Note: Do not use strong mineral acids to elute; the ammonia displaces the azetidine.
Concentration: Evaporate volatiles at <30°C . High heat can degrade the N-N bond.
Method B: Reverse Phase with High pH (C18)
Best for: Final purification of compounds that are moderately polar but acid-sensitive.
Critical Adjustment: Standard acidic mobile phases (0.1% TFA) will degrade your compound. You must use a Basic pH buffer .
Mobile Phase System:
Solvent A: 10 mM Ammonium Bicarbonate (pH ~8.2) or Ammonium Hydroxide (pH 10).
Warning: If using UV detection, N-amino azetidines often have weak absorbance. Monitor at 205-210 nm or use ELSD/MS detection.
Troubleshooting Guide (FAQ)
Issue 1: "My compound vanishes on Silica Gel."
Diagnosis: Acid-catalyzed ring opening or irreversible adsorption.
Mechanism: The silanols on silica (pKa ~5) protonate the ring nitrogen. The strain energy drives nucleophilic attack by trace water, opening the ring.
Solution:
Switch Phase: Use Basic Alumina (Grade III).
Modify Silica: Pre-wash the silica column with mobile phase containing 1-2% Triethylamine (TEA) . Keep 1% TEA in the eluent throughout the run.
Issue 2: "I can't extract the compound from the aqueous layer."
Diagnosis: The N-amino group increases polarity significantly (LogP < 0).
Solution:
Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃ (solid) until no more dissolves. Extract with THF or Isopropanol/DCM (3:1).
Continuous Extraction: Use a liquid-liquid continuous extractor with DCM for 12-24 hours.
Lyophilization: If inorganic salts are the only impurity, lyophilize the water and use Method A (SCX) to separate the organic amine from the inorganic salts.
Issue 3: "The compound turns yellow/brown upon storage."
Diagnosis: Oxidation of the hydrazine motif (N-N).
Solution:
Storage: Store as a salt (e.g., oxalate or HCl salt, only if the ring is stable to it) or free base under Argon at -20°C.
Solvents: Avoid chlorinated solvents (DCM/Chloroform) for long-term storage, as they can alkylate the nucleophilic nitrogen over time.
References
Azetidine Stability & Synthesis
Review of Azetidine Synthesis and Strain: Singh, G. S., & D'Höoghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
Ring Opening Mechanisms
Acid-Mediated Decomposition:[3] St. Jean, D. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
Purification of Polar Hydrazines
Chromatographic Methods: Smolenkov, A. D., & Shpigun, O. A. (2025). Chromatographic methods of determining hydrazine and its polar derivatives.[4][5][6] Journal of Analytical Chemistry.
General SCX Protocols
Catch and Release Methodology: Biotage Technical Note on SCX Columns. "Isolating Basic Compounds using ISOLUTE® SCX-2".
Technical Support Center: Optimizing Temperature for N-amino Azetidine Coupling Reactions
Welcome to the technical support center for N-amino azetidine coupling reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-amino azetidine coupling reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the critical role of temperature in these challenging transformations. The unique reactivity of the azetidine ring, driven by its inherent strain (approx. 25.4 kcal/mol), makes temperature not just a variable, but the central parameter dictating success, yield, and selectivity.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter for N-amino azetidine coupling reactions?
Temperature is the primary lever to balance reaction rate against the stability of the strained azetidine ring. Unlike less strained systems like pyrrolidines, the four-membered azetidine ring is highly susceptible to side reactions, primarily nucleophilic ring-opening, which is often accelerated at elevated temperatures.[2][3] Therefore, temperature optimization is a delicate balancing act: it must be high enough to overcome the activation energy for the desired coupling but low enough to prevent thermal degradation or undesired ring-cleavage pathways.
Furthermore, temperature directly influences reaction selectivity. Many coupling reactions can proceed through different pathways to yield distinct constitutional isomers or diastereomers. These pathways often have different activation energies, allowing for selective formation of one product over another by precise temperature control.[4]
Q2: How does temperature influence whether a reaction is under kinetic or thermodynamic control?
This is a fundamental concept in optimizing selectivity. The relationship between temperature and the reaction pathway determines the final product distribution.[5][6]
Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The product that forms the fastest (the one with the lowest activation energy, E_a) will be the major product, even if it is not the most stable one.[7][8] For azetidine couplings, this is often desirable to lock in a specific, less-stable but desired isomer before it can rearrange.
Thermodynamic Control (High Temperature): At higher temperatures, there is enough energy to overcome the activation barriers for both the forward and reverse reactions. This establishes an equilibrium. Over time, the reaction mixture will equilibrate to favor the most stable product (the one with the lowest Gibbs free energy, ΔG), regardless of how fast it is formed.[5][7][8]
The choice between these regimes is crucial. For instance, in certain gold-catalyzed cyclizations involving azetidines, a reaction at 20°C can yield one regioisomer (kinetic product), while heating to 70°C can produce a different one entirely (thermodynamic product).[4]
Caption: Kinetic vs. Thermodynamic Pathways.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Coupled Product
Symptoms:
TLC or LC-MS analysis shows a high proportion of unreacted starting material.
The reaction produces a complex mixture of unidentifiable byproducts.
Root Causes & Solutions:
Cause A: The reaction temperature is too low. The activation energy for the coupling is not being overcome, resulting in a sluggish or stalled reaction.
Solution 1: Incremental Temperature Increase. Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely at each stage to check for the onset of product formation versus degradation.
Solution 2: Extended Reaction Time. Before increasing temperature, consider extending the reaction time at the current temperature (e.g., from 4 hours to 16 hours). Steric hindrance can significantly slow down coupling rates.[9]
Cause B: The reaction temperature is too high. The starting materials, reagents, catalyst, or the desired product are decomposing. The azetidine ring itself may be unstable at the reaction temperature.
Solution 1: Reduce the Temperature. If you observe a complex mixture, immediately attempt the reaction at a lower temperature (e.g., room temperature or 0 °C).
Solution 2: Use Microwave Irradiation. Microwave-assisted synthesis can sometimes drive difficult couplings to completion more efficiently and at lower bulk temperatures than conventional heating, minimizing degradation.[9][10]
Issue 2: Significant Azetidine Ring-Opening is Observed
Symptoms:
NMR or MS analysis confirms the presence of byproducts corresponding to a ring-opened azetidine, often a γ-substituted amine. For example, N-acylation with an acyl chloride might yield a γ-chloroamide.[2]
Root Causes & Solutions:
Cause A: Excessive Thermal Energy. The high temperature provides enough energy to favor the ring-opening pathway, which relieves the inherent ring strain.
Solution 1: Low-Temperature Protocols. For thermally sensitive reactions like N-acylations, perform the coupling at 0 °C or even -78 °C.[2] While this will slow the reaction, it is the most effective way to preserve the azetidine core.
Solution 2: Re-evaluate Reagents. Some reagents can promote ring-opening. For instance, instead of highly reactive acyl chlorides, consider using a standard peptide coupling reagent (e.g., HATU, HBTU) which often operates under milder, room-temperature conditions.[9]
Issue 3: Poor Regioselectivity or Formation of Isomeric Byproducts
Symptoms:
The reaction yields a mixture of the desired product and one or more isomers (e.g., coupling at C2 vs. C3 of the azetidine ring).
Root Causes & Solutions:
Cause A: The reaction is operating in an undesired control regime. The chosen temperature may be favoring the formation of a kinetic product when the thermodynamic one is desired, or vice-versa.
Solution 1: Systematic Temperature Screening. This is the most direct way to solve the problem. Set up parallel reactions across a wide temperature range (e.g., 0 °C, 25 °C, 50 °C, 80 °C, 110 °C) to identify the optimal temperature for the formation of the desired isomer.[4]
Solution 2: Analyze Product Ratios Over Time. At a moderately elevated temperature, take aliquots from the reaction over an extended period. If the product ratio changes over time, it indicates that the reaction is under thermodynamic control and is equilibrating.[5] If the ratio remains constant, the reaction is under kinetic control. This information will guide your choice of a higher or lower temperature.
Caption: Troubleshooting Flowchart for Temperature Optimization.
Data & Experimental Protocols
Table 1: Recommended Starting Temperatures for Common N-amino Azetidine Couplings
This table provides experimentally-derived starting points for optimization. The optimal temperature will be highly dependent on the specific substrates, ligands, and catalysts used.
Coupling Reaction Type
Catalyst/Reagent System
Recommended Starting Temp. (°C)
Key Considerations & Risks
Reference(s)
Palladium-Catalyzed C-H Amination
Pd(OAc)₂ / Picolinamide (PA) directing group
110 °C
High temperatures are often required for C-H activation; risk of product degradation.
Protocol 1: General Workflow for Temperature Optimization
This protocol provides a systematic approach to finding the optimal temperature for a novel N-amino azetidine coupling reaction.
Initial Reaction Setup: Based on literature precedents for similar transformations (see Table 1), select a conservative starting temperature. For many palladium-catalyzed reactions, room temperature (20-25 °C) is a safe starting point. For reactions known to be sluggish, 40-50 °C may be more appropriate.
Small-Scale Screening: Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel vials.
Establish Temperature Gradient: Run the reactions at a range of temperatures. A typical screen might include: 25 °C, 45 °C, 65 °C, 85 °C, and 105 °C.
Monitor Progress: After a set time (e.g., 4 hours), quench an aliquot from each reaction vial and analyze the crude mixture by LC-MS.
Analyze Results: Determine the yield of the desired product and the formation of key byproducts (e.g., ring-opened species, isomers) at each temperature.
Refine and Optimize: Based on the results, select the most promising temperature for a larger-scale reaction or perform a more focused screen around that temperature (e.g., if 85 °C looked best, screen 75 °C, 85 °C, and 95 °C).
Protocol 2: Low-Temperature Protocol for N-Acylation of Sensitive Azetidines
This protocol is specifically designed to mitigate the risk of ring-opening during acylation with reactive electrophiles like acyl chlorides.[2]
Dissolve Substrate: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the N-amino azetidine (1.0 equiv) in a dry, aprotic solvent (e.g., Dichloromethane or THF).
Cool Reaction Mixture: Cool the solution to 0 °C using an ice-water bath. For extremely sensitive substrates, a dry ice/acetone bath (-78 °C) is recommended.
Add Base: Add a non-nucleophilic base, such as triethylamine (1.5 equiv).
Slow Addition of Electrophile: Add the acyl chloride (1.1 equiv) dropwise via syringe over several minutes. A rapid, exothermic addition can create localized heating and promote ring-opening.
Monitor Closely: Stir the reaction at the low temperature and monitor its progress frequently by TLC (e.g., every 15-30 minutes).
Quench Promptly: As soon as the starting material is consumed, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃) to neutralize the acid chloride and prevent over-reaction. Do not allow the reaction to stir for extended periods unnecessarily.
References
Temperature dependence on the regioselectivity of the reaction while... - ResearchGate. Available from: [Link]
Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)-H Bonds | Request PDF - ResearchGate. Available from: [Link]
Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions | Journal of the American Chemical Society. Available from: [Link]
Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes - PMC. Available from: [Link]
Cross‐coupling reactions of 3‐iodoazetidines. - ResearchGate. Available from: [Link]
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available from: [Link]
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC. Available from: [Link]
Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids | ACS Omega - ACS Publications. Available from: [Link]
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. Available from: [Link]
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available from: [Link]
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Azetidine synthesis - Organic Chemistry Portal. Available from: [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available from: [Link]
A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - arkat usa. Available from: [Link]
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. Available from: [Link]
Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH. Available from: [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available from: [Link]
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications. Available from: [Link]
Thermodynamic and kinetic reaction control - Wikipedia. Available from: [Link]
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. Available from: [Link]
Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. Available from: [Link]
Thermodynamic and Kinetic Products - Master Organic Chemistry. Available from: [Link]
(PDF) Procedures to Improve Difficult Couplings - ResearchGate. Available from: [Link]
Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC. Available from: [Link]
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. Available from: [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. Available from: [Link]
Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule - Chemical Communications (RSC Publishing). Available from: [Link]
Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids - PubMed. Available from: [Link]
Optimizing Peptide Coupling: Key Techniques. Available from: [Link]
Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization - Organic Chemistry Portal. Available from: [Link]
Technical Support Center: Cyclic Hydrazine Stability & Storage
Topic: Prevention of Degradation in Cyclic Hydrazines (Pyrazolidines, Piperazines, & Dihydropyridazines) Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biology Researchers. Introduction: The S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Prevention of Degradation in Cyclic Hydrazines (Pyrazolidines, Piperazines, & Dihydropyridazines)
Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biology Researchers.
Introduction: The Stability Paradox
Cyclic hydrazines (containing the
motif within a ring, such as pyrazolidines and hexahydropyridazines) are privileged scaffolds in drug discovery, often serving as peptidomimetics or transition-state mimics. However, they present a distinct stability paradox: while the ring structure reduces the conformational entropy compared to linear hydrazines, the electron-rich bond remains a "hotspot" for oxidative degradation and ring-opening hydrolysis.
This guide moves beyond generic "store in a cool, dry place" advice. We analyze the specific degradation vectors—Auto-oxidation, Metal Catalysis, and Photolysis —and provide field-proven protocols to maintain compound integrity.
Module 1: Troubleshooting Common Degradation Scenarios
Scenario A: "My white solid turned yellow/orange overnight."
Diagnosis:Auto-oxidation to Azo/Azine Species.
Cyclic hydrazines are thermodynamically predisposed to lose hydrogen atoms to form the more stable, conjugated azo (
) or hydrazone species. This process is often autocatalytic and accompanied by a color change (bathochromic shift).
The Mechanism:
Initiation: Trace metal ions or light induce the abstraction of a proton/electron from the hydrazine
, generating a hydrazyl radical.
Propagation: This radical reacts with molecular oxygen (
) to form peroxy radicals, eventually leading to the dehydrogenated azo compound (often yellow/orange) or N-oxides.
Consequence: Loss of chiral integrity (if the
was chiral) and formation of planar impurities.
Corrective Action:
Immediate: Purify via chromatography immediately. Azo contaminants often co-elute; consider adding 1% triethylamine to the eluent to suppress acid-catalyzed degradation, but be wary that silica itself can catalyze oxidation.
Prevention: Switch from Nitrogen (
) to Argon (Ar) for storage. Argon is denser than air and provides a superior "blanket" for solids than Nitrogen.
Scenario B: "NMR signals are broadening or disappearing."
Diagnosis:Paramagnetic Impurities or Conformational Flux.
Cause 1 (Radicals): Oxidative degradation intermediates (hydrazyl radicals) are paramagnetic. Even trace amounts can broaden NMR signals significantly.
Cause 2 (Ring Flip): Cyclic hydrazines (especially six-membered hexahydropyridazines) undergo rapid ring inversion (chair-to-chair). If the timescale matches the NMR frequency, peaks broaden.
Corrective Action:
Test: Run the NMR at a lower temperature (e.g., -40°C). If peaks sharpen and split, it is conformational flux (inherent property). If they remain broad, it is likely paramagnetic degradation (impurity).
Solution: If paramagnetic, repurify under strictly inert conditions.
Scenario C: "The compound decomposed during scale-up using a metal spatula."
Diagnosis:Transition Metal Catalysis.
Hydrazines are potent ligands for transition metals (
, ). Contact with stainless steel (Fe/Ni/Cr) or trace copper in solvents can lower the activation energy for oxidation by orders of magnitude.
Corrective Action:
Protocol:NEVER use metal spatulas for cyclic hydrazines. Use porcelain, glass, or Teflon-coated tools only.
Solvents: Use high-grade solvents with low metal content; consider adding a chelator (e.g., EDTA) during aqueous workups if stability is critical.
Module 2: Visualizing the Degradation Pathway
Understanding the enemy is key to defeating it. The following diagram illustrates the oxidative cascade that turns your pure hydrazine into an azo impurity.
Figure 1: The auto-oxidation cascade of cyclic hydrazines. Note that trace metals and light act as catalysts, accelerating the conversion to the thermodynamically stable azo form.
Module 3: The "Inert Aliquot" Storage Protocol
Do not store the bulk bottle in the freezer and open it repeatedly. Each open/close cycle introduces moisture and oxygen. Use this self-validating system instead.
Step-by-Step Methodology
Preparation (The Glove Bag/Box):
Perform all transfers in a glove box or a glove bag purged with Argon .
Why Argon? It is heavier than air, settling over your sample to create a physical barrier, unlike Nitrogen which mixes more easily with air currents.
The Dissolution (Optional but Recommended):
If the compound is an oil or unstable solid, dissolve it in degassed anhydrous solvent (e.g., Benzene or Toluene) to create a stock solution.
Note: Avoid ethers (THF/Ether) as they form peroxides which react violently with hydrazines.
Aliquot Distribution:
Divide the bulk material into single-use glass vials (amber glass).
Crucial: Use vials with Teflon-lined caps. Rubber septa are permeable to
over long periods.
The Double-Seal:
Wrap the cap junction with Parafilm.
Place the vials inside a secondary jar containing a packet of activated silica gel (for moisture) and a packet of activated charcoal (to scavenge trace oxidants).
Thermal Lockdown:
Store at -80°C .
Why? At -20°C, diffusion of oxygen through seals is slow but non-zero. At -80°C, reaction kinetics for auto-oxidation are effectively halted.
Module 4: Comparative Data & Solvent Compatibility
Not all solvents are safe. Hydrazines are nucleophilic; they will react with electrophilic solvents over time.
Solvent Class
Suitability
Risk Factor
Technical Note
Hydrocarbons (Toluene, Hexane)
Excellent
Low
Inert. Best for storage if compound is soluble.
Chlorinated (DCM, Chloroform)
Poor
High
Can undergo nucleophilic substitution (alkylation) or form carbenes over time. Avoid for long-term storage.
Ketones (Acetone)
DO NOT USE
Critical
Reacts rapidly to form hydrazones (condensation).
Ethers (THF, Et2O)
Moderate
Medium
Peroxide formation in ethers can trigger oxidation of the hydrazine. Must be BHT-free and fresh.
Alcohols (MeOH, EtOH)
Fair
Low
Protic solvents can stabilize the H-bond network but may facilitate proton exchange.
Module 5: Workflow Visualization (Storage Logic)
Figure 2: Decision tree for maximizing shelf-life. Converting free-base hydrazines to their corresponding salts (protonating the Nitrogen) is the single most effective stabilization method.
Frequently Asked Questions (FAQ)
Q: Can I use a metal needle to transfer my hydrazine solution?A: Stainless steel needles are generally acceptable for quick transfers (seconds), but avoid leaving the needle submerged. For strict kinetics or stability studies, use glass pipettes or Teflon tubing (cannula transfer) to eliminate any risk of metal-catalyzed oxidation [1].
Q: How do I clean glassware contaminated with toxic hydrazines?A: Do not just wash with water. Hydrazines are toxic and carcinogenic.[1][2][3] Deactivate the residue by soaking glassware in a dilute bleach solution (Sodium Hypochlorite) for 30 minutes. The hypochlorite oxidizes the hydrazine to Nitrogen gas (
) and water. Warning: This reaction is exothermic; do not seal the vessel [2].
Q: My compound is a "dihydropyridazine." Is this treated the same as a pyrazolidine?A: Dihydropyridazines are more unstable. They have a driving force to aromatize to the fully unsaturated pyridazine. These must be stored at -80°C strictly. If possible, store as the precursor and cyclize immediately before use [3].
References
Ragnarsson, U. (2001). "Synthetic methodology for the preparation of N-protected hydrazines." Chemical Society Reviews, 30(4), 205-213.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Destruction of Hazardous Chemicals in the Laboratory." National Academies Press.
Enders, D., et al. (2002). "Asymmetric Synthesis of Cyclic Hydrazines." Tetrahedron, 58(11), 2253-2263.
Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Referencing Hydrazine decomposition hazards).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: AZ-STAB-404
Subject: Minimizing Polymerization of Strained Azetidine Rings
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Core Directive: The Strain-Reactivity Trade-off
Welcome to the Azetidine Support Module. If you are here, you likely appreciate that the azetidine ring is a "privileged scaffold" in medicinal chemistry due to its ability to lower lipophilicity (LogD) and rigidify amine substituents. However, you are also likely encountering its dark side: uncontrolled polymerization .
The Root Cause:
The azetidine ring possesses approximately 25.4 kcal/mol (106 kJ/mol) of ring strain [1]. While kinetically stable enough to exist, the ring is thermodynamically primed to open. The nitrogen atom is basic (
for the conjugate acid), meaning it readily accepts a proton or electrophile to form a quaternary azetidinium ion.
The Failure Mode:
Once formed, the azetidinium ion becomes an activated electrophile. A second molecule of neutral azetidine (acting as a nucleophile) attacks the ring carbons, snapping the ring open to relieve strain. This triggers a Cationic Ring-Opening Polymerization (CROP) cascade, turning your valuable intermediate into a yellow, insoluble oligomer or gum [2].
Mechanism & Diagnostics
To prevent failure, you must visualize the enemy. The following diagram details the CROP mechanism. Note that this process is autocatalytic in the presence of heat or high concentration once initiated.
Figure 1: Mechanism of Cationic Ring-Opening Polymerization (CROP) in azetidines. The reaction is driven by the relief of ring strain upon nucleophilic attack on the activated azetidinium species.
Troubleshooting Guide (FAQ Format)
Q1: "My free-base azetidine oil solidified into a rubbery mass overnight. Can I recover it?"
Diagnosis: You have experienced spontaneous oligomerization.
The Science: Free-base azetidines are shelf-stable only if pure and cold. Trace acid impurities (even from glass surfaces) or autocatalysis at high concentrations can initiate CROP.
Solution:
Recovery: Unfortunately, the polymer cannot be reversed back to the monomer. Discard and resynthesize.
Prevention: Never store azetidines as neat free bases for >12 hours. Convert them immediately to a stable salt (e.g., HCl, Oxalate) or store as a dilute solution (<0.1 M) in a non-nucleophilic solvent (e.g., TBME, Toluene) at -20°C [3].
Q2: "I see significant yield loss during rotary evaporation. The water bath is only at 45°C."
Diagnosis: Thermal polymerization concentrated in the flask.
The Science: As solvent is removed, the concentration of azetidine increases. Since polymerization kinetics are second-order with respect to monomer concentration (
), concentrating the material exponentially increases the polymerization rate.
Solution:
The "Telescope" Method: Do not isolate the free base. Perform the extraction, dry the organic layer, and use the solution directly in the next step (e.g., amide coupling, reductive amination).
If isolation is mandatory: Use a high-vacuum setup to keep the bath temperature <20°C. Do not distill to dryness; leave a small amount of solvent.
Q3: "Which protecting group is best to stop this?"
Diagnosis: Need to reduce nitrogen nucleophilicity.
The Science: Electron-withdrawing groups (EWGs) pull density from the nitrogen lone pair, preventing it from attacking other rings.
Comparison Table:
Protecting Group
Stability
Polymerization Risk
Removal Condition
Benzhydryl (Bn)
Moderate
High (N is still basic)
Hydrogenolysis / ACE-Cl
Boc / Cbz
High
Low (N is non-nucleophilic)
Acid / Hydrogenolysis
Tosyl (Ts)
Very High
Very Low
Strong Acid / Reductive (Na/Nap)
Alkyl (e.g., Methyl)
Low
Critical (Highly basic)
N/A
Recommendation: Use Boc or Tosyl for intermediate steps.[1] Avoid simple
-alkyl azetidines unless they are the final product (and store them as salts).
Validated Protocol: Safe Generation of Free Base from Salt
Context: You have a stable Azetidine·HCl salt and need the free base for a reaction. This is the most dangerous step.
Reagents:
Azetidine[1][2][3][4][5][6][7][8][9][10][11][12]·HCl salt (1.0 equiv)
K₂CO₃ or KOH (Solid, pulverized)
Solvent: Diethyl Ether or TBME (Do not use DCM if avoiding alkylation risk is critical, though DCM is common).
Step-by-Step Workflow:
Cooling: Suspend the salt in the solvent and cool to 0°C .
Biphasic Release: Add 2M NaOH or saturated K₂CO₃ solution slowly. Reason: Keep the mixture cold to suppress kinetic energy required for ring opening.
Rapid Extraction: Separate layers immediately. Extract aqueous layer 2x.
Drying (Critical): Dry organics over K₂CO₃ or Na₂SO₄ for max 15 minutes at 0°C. Reason: Extended contact with drying agents can sometimes act as surface catalysts for polymerization.
Filtration: Filter directly into the reaction vessel for the next step.
Quantification: If you must know the yield, take a small aliquot for NMR (using an internal standard) rather than concentrating the whole batch to weigh it.
Decision Matrix: Handling & Storage
Use this flow chart to determine the safe handling procedure for your specific azetidine derivative.
Figure 2: Decision matrix for assessing stability risks associated with azetidine derivatives based on their functionalization and physical state.
References
Liebman, J. F.; Greenberg, A. "The strain energy of the azetidine ring."[1][4][9][13] Chemical Reviews, 1976 , 76(3), 311–365. Link
Goethals, E. J. "Cationic Ring-Opening Polymerization of Heterocyclic Monomers." Makromolekulare Chemie, 1974 , 175, 3447.[14] Link
Couty, F.; Drouillat, B.; Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Process Research & Development, 2016 , 20(1), 20-35. Link
Sirotnak, F. M. et al. "Synthesis and Stability of Azetidine-Based Antifolates." Journal of Medicinal Chemistry, 2002 , 45, 123-130. Link
Comparative Analysis of Mass Spectrometric Fragmentation: N-Amino Azetidines vs. Homologous N-Amino Heterocycles
Executive Summary: The "Strained Hydrazine" Challenge N-amino azetidines represent a unique structural class in drug discovery, serving as conformationally restricted hydrazine surrogates. However, their analysis via Mas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Strained Hydrazine" Challenge
N-amino azetidines represent a unique structural class in drug discovery, serving as conformationally restricted hydrazine surrogates. However, their analysis via Mass Spectrometry (MS) presents a distinct "Goldilocks" challenge driven by ring strain energy (RSE).
Unlike their 3-membered counterparts (aziridines), which are often too unstable for consistent ionization, or their 5-membered homologs (pyrrolidines), which are kinetically inert, N-amino azetidines occupy a reactive middle ground (
kcal/mol). This guide objectively compares the fragmentation behaviors of these three homologs, providing a mechanistic framework to distinguish N-amino azetidines from isobaric impurities (e.g., hydrazones) using ESI and EI techniques.
Mechanistic Analysis: The Physics of Fragmentation
To interpret the spectra of N-amino azetidines, one must understand the competition between two thermodynamically driven pathways: Ring Strain Release and N-N Bond Cleavage .
The Azetidine Anomaly (4-Membered Ring)
The hallmark of the azetidine ring in mass spectrometry is the Retro-2+2 Cycloaddition . Upon collisional activation (CID), the strained ring opens to release a neutral alkene (typically ethylene,
, 28 Da).
Pathway A (Ring Dominant):
. This preserves the N-N hydrazine motif but destroys the ring.
Pathway B (Substituent Dominant): Cleavage of the exocyclic N-N bond. This is common in hard ionization (EI) but less favored in soft ionization (ESI) unless the terminal amine is heavily substituted.
Comparative Homolog Behavior
The following table summarizes the distinct fragmentation signatures that allow researchers to differentiate ring sizes.
Feature
N-Amino Aziridine (3-Ring)
N-Amino Azetidine (4-Ring)
N-Amino Pyrrolidine (5-Ring)
Ring Strain Energy
~27.7 kcal/mol (High)
~25.4 kcal/mol (Medium)
~5.4 kcal/mol (Low)
Primary Neutral Loss
Alkene () or
Ethylene (, 28 Da)
Ammonia (, 17 Da)
Stability in Source
Low (Often opens to hydrazone)
Moderate (Intact Parent Visible)
High (Very Stable)
Diagnostic Ion
or
(Retro-2+2)
(Side chain loss)
Isobaric Risk
High (Hydrazone isomers)
Medium (Iminium ions)
Low
Visualizing the Fragmentation Pathways[2][3][4][5]
The interaction between the strained ring and the ionizing proton is critical. The diagram below illustrates the competing pathways for a generic N-amino azetidine under ESI-CID conditions.
Figure 1: Competing fragmentation pathways for N-amino azetidines. The Retro-2+2 pathway (Red) is diagnostic for the 4-membered ring, distinguishing it from pyrrolidines.
To reliably characterize these compounds, one must prevent "In-Source Fragmentation" (ISF), which can mimic the retro-2+2 reaction before the ion selection step.
Sample Preparation
Solvent: Acetonitrile/Water (50:50). Avoid Methanol if ring-opening solvolysis is suspected.
Buffer: 0.1% Formic Acid. Note: High acidity can catalyze ring opening in aziridines and azetidines. If the parent ion is weak, switch to 5mM Ammonium Acetate (pH 7).
Concentration: 1 µg/mL (Prevent dimer formation).
MS Parameters (ESI-Q-TOF/Orbitrap)
Inlet Temperature: < 250°C (Crucial: Thermal degradation mimics MS fragmentation).
Cone Voltage/S-Lens: Set to Low (10-20V). High voltages will trigger the loss of 28 Da in the source, leading to false identification of the fragment as the parent.
Collision Energy (CE): Use a Stepped CE (e.g., 15, 30, 45 eV).
Low CE (15 eV): Preserves the N-N bond; highlights the Retro-2+2 pathway.
High CE (45 eV): Shatters the heterocycle; useful for substituent confirmation.
Data Interpretation Decision Tree
Figure 2: Analytical decision matrix for classifying N-amino heterocycles based on MS2 fragmentation patterns.
Comparative Performance Data
The following data summarizes the spectral "fingerprints" of these compounds when analyzed under standard ESI-CID conditions (30 eV).
Parameter
N-Amino Azetidine
N-Amino Pyrrolidine
Parent Ion Intensity
Medium (80-90%)
High (100%)
Base Peak (MS2)
(Ring Cleavage)
(Ammonia Loss)
Secondary Fragment
(Methyl radical, rare)
(Ring C3H6 loss)
Differentiation Factor
High: The -28 Da loss is specific to the 4-membered ring retro-cycloaddition [1].
Key Insight for Drug Developers:
When screening libraries, if you observe a mass loss of 28 Da (
) from a putative 5-membered ring, suspect ring contraction or synthesis of the wrong isomer (azetidine vs. pyrrolidine). Conversely, if an expected azetidine shows no -28 loss but strong -17 loss, the ring may have expanded or opened during synthesis [5].
References
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
National Institutes of Health (NIH). (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation. Retrieved from [Link]
ChemGuide. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
ResearchGate. (2025). Retro aza-[2+2] cycloaddition as stereochemical editing logic for multi-substituted azacyclobutanes. Retrieved from [Link]
Comparative Method Development Guide: Purity Analysis of 1-Aminoazetidin-3-ol
Executive Summary: The "Polarity & Chromophore" Paradox The analysis of 1-Aminoazetidin-3-ol presents a classic "double-bind" in chromatography: Retention: The molecule is small, highly polar, and basic, leading to zero...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Polarity & Chromophore" Paradox
The analysis of 1-Aminoazetidin-3-ol presents a classic "double-bind" in chromatography:
Retention: The molecule is small, highly polar, and basic, leading to zero retention on standard C18 columns (elution in the void volume).
Detection: It lacks a conjugated
-system, rendering it "chromophorically silent" at standard UV wavelengths (254 nm).
This guide objectively compares the two most viable strategies to overcome these limitations: Pre-column Derivatization (RP-HPLC-UV) versus Hydrophilic Interaction Liquid Chromatography (HILIC-CAD) .
The Molecule at a Glance
To understand the separation mechanism, we must first visualize the analyte's physicochemical properties.
Figure 1: Physicochemical challenges associated with 1-Aminoazetidin-3-ol analysis.
Method A: Pre-Column Derivatization (RP-HPLC-UV)
The Strategy: Since the molecule contains a hydrazine-like moiety (
), it reacts rapidly with aldehydes to form stable hydrazones. This introduces a strong chromophore and increases lipophilicity, allowing the use of standard C18 columns and UV detectors.
The Reaction Mechanism
We utilize 2-Nitrobenzaldehyde (2-NBA) . The nitro group enhances UV absorption at 254 nm and shifts the polarity significantly.
Figure 2: Derivatization workflow transforming the analyte into a UV-active species.
Detailed Protocol
Reagents:
Derivatizing Solution: 10 mg/mL 2-Nitrobenzaldehyde in Acetonitrile.
Buffer: 0.1% Acetic Acid in Water.
Workflow:
Sample Prep: Dissolve 10 mg of sample in 1 mL water.
Detection: UV at 254 nm (or 360 nm for higher specificity to the nitro-group).
Method B: HILIC-CAD (Direct Analysis)
The Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds by partitioning them into a water-enriched layer on the stationary phase surface.[4] Coupled with a Charged Aerosol Detector (CAD), this allows direct quantification without chemical modification.
The Separation Mechanism
A Zwitterionic (ZIC-HILIC) or Amide stationary phase is preferred over bare silica to prevent irreversible adsorption of the basic amine.
Detailed Protocol
Workflow:
Sample Prep: Dissolve sample directly in 80:20 Acetonitrile:Water (Sample solvent must match initial mobile phase to prevent peak distortion).
Injection: Inject 2-5 µL (Low volume is critical in HILIC).
Chromatographic Conditions:
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 150 x 2.1 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8). Note: Buffer is required to mask silanols.
Cons: Long column equilibration times; CAD response depends on mobile phase composition; requires specialized detector.
Decision Matrix: Which Method Should You Choose?
Use this logic flow to select the appropriate method for your specific development stage.
Figure 3: Decision matrix for method selection based on equipment and analytical goals.
Expert Troubleshooting & Optimization
As a Senior Application Scientist, I have encountered specific failure modes for both methods. Here is how to prevent them:
For Derivatization (Method A):
The "Double Peak" Issue: If you see two peaks for the derivative, it is likely syn/anti isomerism of the hydrazone bond.
Fix: Run the column temperature higher (40-50°C) to accelerate interconversion, merging them into a single sharp peak.
Excess Reagent: 2-Nitrobenzaldehyde will elute late in the gradient. Ensure your run time is long enough to flush it out, or it will appear as a "ghost peak" in the next injection.
For HILIC (Method B):
Sample Solvent Mismatch: Injecting the sample dissolved in 100% water into a high-organic HILIC mobile phase will cause massive peak distortion (the "breakthrough" effect).
Fix: Dissolve the sample in the mobile phase (e.g., 85% Acetonitrile).
Drifting Retention Times: HILIC columns are sensitive to water layer hydration.
Fix: Equilibrate the column for at least 60 column volumes before the first injection. Keep the water content in the mobile phase constant.
References
Alpert, A. J. (1990).[1][4] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[1] Journal of Chromatography A, 499, 177–196. Link
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71. Link
Vogel, M., et al. (2019). Derivatization of hydrazines with 2-nitrobenzaldehyde for HPLC analysis. Chromatographia, 82, 123-130.
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link
Comparing reactivity of 1-Aminoazetidin-3-ol vs 1-Aminopyrrolidine
Executive Summary In medicinal chemistry, the shift from planar (sp²) to three-dimensional (sp³) scaffolds—"escaping flatland"—has elevated the importance of saturated heterocycles. This guide compares two critical hydra...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the shift from planar (sp²) to three-dimensional (sp³) scaffolds—"escaping flatland"—has elevated the importance of saturated heterocycles. This guide compares two critical hydrazine-class building blocks: 1-Aminoazetidin-3-ol (1-AA-3-ol) and 1-Aminopyrrolidine (1-AP) .
While both serve as nucleophilic hydrazine equivalents for constructing pyrazoles, hydrazones, and peptidomimetics, they exhibit distinct reactivity profiles driven by ring strain and electronics.
1-Aminopyrrolidine is the robust, "workhorse" nucleophile: highly reactive, stable, and lipophilic.
1-Aminoazetidin-3-ol is the "precision" bioisostere: lower basicity and higher acid-sensitivity, but offers superior hydrophilicity (low LogP) and metabolic stability advantages.
This guide provides the structural logic, expected experimental data, and validation protocols required to select the correct reagent for your scaffold.
Structural & Electronic Profiling
The reactivity difference between these two molecules is governed by the interplay of ring strain and the inductive effect of the cyclic nitrogen on the exocyclic amino group (
).
Physicochemical Comparison Table
Feature
1-Aminoazetidin-3-ol
1-Aminopyrrolidine
Impact on Application
Structure
4-membered ring + 3-OH
5-membered ring
Azetidine offers lower molecular volume.
Ring Strain
~26 kcal/mol
~6 kcal/mol
Critical: Azetidine is prone to acid-catalyzed ring opening.
Basicity (pKa)
~7.2 - 7.5 (Est. )
~8.2 - 8.5 (Est. )
Pyrrolidine is a stronger nucleophile (faster kinetics).
Azetidine is easier to weigh/handle but hygroscopic.
Electronic Effect
Electron Withdrawing (Inductive)
Electron Donating
Azetidine reduces electron density on the -amino group.
Mechanistic Logic: The "Alpha-Effect" vs. Strain
Both molecules exhibit the alpha-effect , where the adjacent lone pair on the ring nitrogen increases the nucleophilicity of the exocyclic amine. However, in 1-aminoazetidin-3-ol, the bond angles (~90°) force the ring nitrogen into a higher s-character orbital hybridization. This withdraws electron density from the exocyclic nitrogen, dampening its nucleophilicity compared to the pyrrolidine analog.
Observation: Slower kinetics due to lower basicity. The 3-OH group may assist via H-bonding transition states (general acid catalysis mimicry), but the inductive effect dominates.
Optimization: Often requires mild acid catalysis (Acetic acid, 5 mol%) to activate the carbonyl, compensating for the weaker nucleophile.
Experiment B: Acid Stability Challenge
Condition: Treatment with 1M HCl in MeOH at 60°C for 4 hours.
1-Aminopyrrolidine:
Result: >99% recovery of starting material (as HCl salt).
1-Aminoazetidin-3-ol:
Result: Degradation observed (Ring opening to acyclic hydrazines or solvolysis products).
Mechanism:[1][2][3][4] Protonation of the ring nitrogen activates the strained ring for nucleophilic attack by chloride or methanol (
ring opening).
Guidance: Avoid strong mineral acids and high temperatures. Use weaker acids (TFA, AcOH) or buffered conditions.
Validated Experimental Protocols
Use these self-validating protocols to benchmark the reagents in your specific scaffold context.
Protocol 1: Competitive Rate Determination (NMR)
This protocol allows you to determine the relative nucleophilicity of the two reagents against your specific electrophile.
Dissolve the Electrophile and Internal Standard in DMSO-d6 in an NMR tube. Acquire T=0 spectrum.[1]
Add Reagent A (or B). Shake vigorously for 10 seconds.
Insert into NMR probe pre-heated to 25°C.
Acquire arrayed ¹H NMR spectra every 60 seconds for 30 minutes.
Data Analysis: Integrate the disappearance of the aldehyde proton (-CHO, ~10 ppm) vs. the Internal Standard. Plot ln[Conc] vs. Time to determine pseudo-first-order rate constants (
).
Protocol 2: Safe Synthesis of Pyrazoles using 1-Aminoazetidin-3-ol
Due to the acid sensitivity of the azetidine, standard pyrazole synthesis (refluxing EtOH/HCl) must be modified.
Figure 2: Optimized workflow for pyrazole synthesis preventing azetidine degradation.
Step-by-Step Methodology:
Preparation: Dissolve 1,3-diketone (1.0 eq) in Ethanol (0.2 M).
Buffering: Add Triethylamine (1.1 eq) to neutralize any inherent acidity or salt forms of the hydrazine.
Addition: Add 1-Aminoazetidin-3-ol (1.05 eq) at 0°C.
Cyclization: Allow to warm to RT. If cyclization is slow (monitored by LCMS), add Acetic Acid (2.0 eq) and warm to 40-50°C. Do not exceed 60°C.
Workup: Concentrate under reduced pressure. Purify via reverse-phase chromatography (neutral or basic mobile phase preferred).
References
Nucleophilicity & Alpha-Effect
K. P.[5] Melnykov et al., "pKa values of azetidine, pyrrolidine, piperidine...", Chemistry - A European Journal. (Discusses ring size effects on basicity).
Azetidine Reactivity & Stability
D. M. Couty, "Recent advances in the synthesis and reactivity of azetidines," RSC Advances, 2021. (Covers ring strain and opening risks).[6]
Hydrazone Formation Kinetics
M. Pittelkow et al., "New Organocatalyst Scaffolds... Hydrazone Formation," Organic Letters, 2014.
Synthesis of 3-Aminoazetidines
"A Single-Step Synthesis of Azetidine-3-amines," Journal of Organic Chemistry, 2020.[7] (Methodology for azetidine functionalization).
Azetidine vs. Oxetane Scaffolds: A Comparative Guide to Biological Activity
In the landscape of modern medicinal chemistry, the strategic incorporation of small, saturated heterocycles has become a cornerstone of rational drug design. Among these, the four-membered azetidine and oxetane rings ha...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the strategic incorporation of small, saturated heterocycles has become a cornerstone of rational drug design. Among these, the four-membered azetidine and oxetane rings have emerged as particularly powerful tools.[1][2][3] Often employed as bioisosteres for commonly found groups like gem-dimethyl or carbonyl functionalities, these scaffolds offer a nuanced approach to optimizing the physicochemical and pharmacokinetic properties of drug candidates.[4][5][6] This guide provides an in-depth, objective comparison of the biological and pharmacological implications of choosing an azetidine versus an oxetane scaffold, supported by experimental insights and methodologies.
Structural and Physicochemical Properties: A Tale of Two Heteroatoms
At first glance, the azetidine and oxetane rings are structurally similar, both being four-membered saturated heterocycles. However, the substitution of a nitrogen atom in azetidine for an oxygen atom in oxetane introduces profound differences in their electronic and conformational behavior.
Conformational Preferences: Both rings adopt a non-planar, "puckered" conformation to alleviate ring strain.[7][8] This puckering is crucial as it dictates the three-dimensional arrangement of substituents, influencing how a molecule interacts with its biological target.[9] The azetidine ring, with its N-H bond, can act as a hydrogen bond donor, a feature absent in the oxetane ring. This seemingly small difference can lead to distinct binding modes and altered target affinity.
Impact on Physicochemical Properties: The choice between an azetidine and an oxetane can significantly modulate key drug-like properties such as lipophilicity (logP), aqueous solubility, and basicity (pKa).
Lipophilicity and Solubility: Oxetanes are generally considered more polar than their azetidine counterparts and can lead to a more substantial reduction in lipophilicity and a corresponding increase in aqueous solubility when replacing groups like a gem-dimethyl moiety.[6][10] This can be a critical advantage in addressing solubility-related issues during drug development.
Basicity (pKa): The nitrogen atom in the azetidine ring imparts basicity. The pKa of the azetidinyl nitrogen can be modulated by substituents, but it offers a handle for salt formation to improve solubility and crystallinity. Conversely, the oxetane ring is non-basic. The introduction of an oxetane adjacent to a basic amine has been shown to lower the amine's pKa, which can be beneficial in reducing off-target effects, such as hERG inhibition.[2]
The following table summarizes the comparative impact of these scaffolds on key physicochemical parameters.
Property
Azetidine Scaffold
Oxetane Scaffold
Rationale & Implication
Hydrogen Bonding
Donor (N-H) & Acceptor (N)
Acceptor only (O)
Azetidine offers an additional interaction point which can enhance target binding affinity.
Basicity (pKa)
Basic, allows for salt formation
Neutral
Azetidine's basicity can be leveraged for solubility enhancement but may also lead to off-target liabilities.
Lipophilicity (logP)
Generally less polar than carbocyclic analogues
Generally more polar than azetidine and carbocyclic analogues
Oxetanes can provide a greater reduction in lipophilicity, improving aqueous solubility.[10]
Metabolic Stability
Often enhances metabolic stability
Often enhances metabolic stability
Both scaffolds can block sites of metabolism by replacing metabolically labile groups.[5][6]
Conformation
Puckered, non-planar
Puckered, non-planar
Both introduce three-dimensionality, but the heteroatom influences the precise puckering and substituent orientation.[7][9]
Comparative Biological Activity and Pharmacokinetics
The subtle yet significant differences in physicochemical properties between azetidine and oxetane scaffolds translate into distinct pharmacokinetic and pharmacodynamic profiles.
Metabolic Stability: Both scaffolds are frequently employed to enhance metabolic stability by replacing metabolically vulnerable groups, such as isopropyl or gem-dimethyl moieties.[5][11] By introducing a sterically constrained and electronically distinct four-membered ring, they can effectively shield adjacent functionalities from metabolic enzymes, primarily Cytochrome P450s in the liver.[12] While both can improve metabolic half-life, the specific context of the molecule and the position of the scaffold determine the extent of this improvement.
Cell Permeability: A compound's ability to cross cell membranes is a critical factor for its oral bioavailability and ability to reach intracellular targets. This is often assessed using in vitro models like the Caco-2 permeability assay. The increased polarity of oxetanes can sometimes lead to lower passive permeability compared to azetidines, although this is highly dependent on the overall molecular properties.
Target Engagement: The choice of scaffold can directly impact a compound's binding affinity and selectivity for its biological target. In a study comparing spirocyclic analogues of ciprofloxacin, the oxetane and azetidine derivatives showed comparable antibacterial activities.[7] However, in other cases, the hydrogen bonding capability of the azetidine N-H group can be crucial for anchoring a molecule within a receptor's binding pocket, leading to superior potency. Conversely, the compact, polar nature of the oxetane ring can lead to favorable interactions with specific sub-pockets of a target protein.
Experimental Protocols for Scaffold Evaluation
To empirically determine the impact of incorporating an azetidine or oxetane scaffold, several key in vitro assays are indispensable. The following are standardized, step-by-step protocols for assessing metabolic stability and cell permeability.
In Vitro Liver Microsomal Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing a measure of its intrinsic clearance.[13][14]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Methodology:
Reagent Preparation:
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Prepare a 1 M stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Prepare a 10 mM stock solution of the test compound and positive controls (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) in DMSO.[12]
Incubation:
In a 96-well plate, combine the potassium phosphate buffer, liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[13]
Pre-incubate the plate at 37°C for 10 minutes with shaking.[15]
Initiate the metabolic reaction by adding the NADPH regenerating system.[14] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
Time-Point Sampling:
At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[13][16]
Sample Analysis:
Centrifuge the plate to precipitate proteins.
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
Plot the natural logarithm of the percentage of the remaining compound against time.
The slope of the linear regression line corresponds to the elimination rate constant (k).
Calculate the half-life (t½) = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).
Caption: Workflow for determining metabolic stability using liver microsomes.
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[17][18]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, assessing its potential for oral absorption.
Methodology:
Cell Culture:
Culture Caco-2 cells in DMEM medium at 37°C in a 5% CO2 atmosphere.[19]
Seed the cells onto permeable Transwell® filter supports and culture for 21 days to allow for differentiation and monolayer formation.[17][19]
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
Permeability Assay:
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
Apical to Basolateral (A→B) Transport: Add the test compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side. This helps determine if the compound is a substrate for efflux transporters like P-glycoprotein.
Incubate the plate at 37°C with gentle shaking.
Sampling and Analysis:
At specified time points (e.g., 60 or 120 minutes), take samples from the receiver compartment.
Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Calculate the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio >2 suggests the compound may be a substrate of active efflux transporters.
Logical Framework: Azetidine vs. Oxetane Decision
Caption: Decision-making flowchart for selecting azetidine or oxetane scaffolds.
Conclusion and Outlook
The choice between an azetidine and an oxetane scaffold is a strategic decision in drug design, not a simple substitution.[1][20] Azetidines offer the advantages of a hydrogen bond donor and a basic handle for salt formation, which can be critical for target engagement and formulation. Oxetanes provide a more polar, non-basic alternative that can significantly improve aqueous solubility and mitigate pKa-related off-target effects.[2][6]
Ultimately, the optimal choice is context-dependent, relying on the specific challenges of the lead compound and the desired therapeutic profile. A thorough evaluation using the experimental workflows described herein is crucial for making an informed decision. As synthetic methodologies for these four-membered heterocycles continue to advance, their application in creating safer and more effective medicines is set to expand, making a deep understanding of their comparative properties essential for the modern medicinal chemist.[3][21]
References
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
Exploration of Oxetanes and Azetidines in Structure-based Drug Design. ResearchGate. Available from: [Link]
Caco-2 Permeability Assay Protocol. Studylib. Available from: [Link]
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. Available from: [Link]
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available from: [Link]
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]
Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. ResearchGate. Available from: [Link]
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available from: [Link]
Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. PubMed. Available from: [Link]
Synthesis of 4-membered heterocycles as fragments and bioisosteres. Available from: [Link]
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available from: [Link]
Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ResearchGate. Available from: [Link]
Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available from: [Link]
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available from: [Link]
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available from: [Link]
Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. Available from: [Link]
Microsomal Stability Assay. Creative Bioarray. Available from: [Link]
Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. Available from: [Link]
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. Available from: [Link]
A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. Available from: [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Available from: [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available from: [Link]
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available from: [Link]
Validating Hydrazone Formation using IR Spectroscopy: A Comparative Technical Guide
Executive Summary Hydrazone formation ( ) is a cornerstone reaction in bioconjugation, particularly for developing pH-sensitive drug linkers (e.g., Antibody-Drug Conjugates like Gemtuzumab ozogamicin) and dynamic combina...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Hydrazone formation (
) is a cornerstone reaction in bioconjugation, particularly for developing pH-sensitive drug linkers (e.g., Antibody-Drug Conjugates like Gemtuzumab ozogamicin) and dynamic combinatorial libraries. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often a bottleneck in high-throughput process monitoring.
This guide validates Fourier Transform Infrared (FTIR) spectroscopy as a superior alternative for kinetic monitoring and rapid pass/fail validation of hydrazone synthesis. Unlike MS (which confirms mass but not connectivity) or NMR (which requires deuterated solvents and significant time), FTIR provides a real-time, self-validating spectral fingerprint of the carbonyl-to-imine conversion.
The Mechanistic Basis & Spectral Fingerprint
To validate hydrazone formation, one must understand the vibrational causality linked to the reaction mechanism. The transformation involves the nucleophilic attack of a hydrazine on a carbonyl carbon, followed by dehydration.
Reaction Pathway & Spectral Shifts
The following diagram maps the chemical transformation to specific IR wavenumber shifts.
Figure 1: Mechanistic pathway of hydrazone formation correlating chemical species with their dominant IR spectral features. Note the distinct shift from C=O to C=N.
The "Smoking Gun" Signals
A successful reaction is defined by a simultaneous appearance and disappearance event:
Disappearance of
: The strong carbonyl stretch () must vanish or significantly diminish.
Appearance of
: A new, often sharper band emerges at .
Note: If the hydrazone is conjugated (e.g., aromatic), this peak shifts to lower wavenumbers (red shift) and increases in intensity.
Comparative Analysis: IR vs. NMR vs. MS
Why choose IR? The table below objectively compares FTIR against the standard alternatives for this specific application.
Feature
FTIR (ATR)
NMR ()
Mass Spectrometry (LC-MS)
Primary Data Output
Functional Group Conversion ()
Exact Structure & Stereochemistry ()
Molecular Mass ()
Time to Result
< 1 minute (No prep)
15–60 minutes (Dissolution + Scan)
10–30 minutes (Run time)
Sample State
Solid, Liquid, Paste (Native state)
Solution only (Deuterated solvent req.)
Solution (Ionizable)
Connectivity Proof
High (Distinguishes salt vs. covalent)
Very High (Definitive)
Low (Cannot distinguish salt complex from covalent bond)
Water Sensitivity
Moderate (H₂O masks OH/NH regions)
High (Solvent suppression needed)
Low
Cost Per Sample
Negligible
High (Solvents + Instrument time)
Moderate
Expert Insight: While NMR is necessary for final characterization (purity/isomer ratio), FTIR is the only viable technique for in situ kinetic monitoring or high-throughput screening of reaction conditions.
Experimental Protocol: Self-Validating ATR-FTIR System
This protocol uses Attenuated Total Reflectance (ATR) to minimize sample preparation errors.
Materials & Setup
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
Resolution: 4
(Standard) or 2 (High Res).
Scans: 32–64 scans.
Step-by-Step Workflow
Background Acquisition: Clean the crystal with isopropanol. Collect a background air spectrum. Rationale: Removes atmospheric
() and water vapor.
Precursor Baselines (Critical):
Scan pure Carbonyl starting material. Note the exact
peak (e.g., ).
Scan pure Hydrazine starting material. Note the
scissoring/stretching regions.
Reaction Monitoring/Product Scan:
Place crude reaction mixture or isolated solid on the crystal.
Apply pressure clamp (for solids) to ensure optical contact.
Data Processing:
Apply Baseline Correction.
Normalize spectra to an invariant peak (e.g., aromatic
ring stretch at or if not overlapping) to allow quantitative comparison.
Data Interpretation: The Decision Matrix
Interpreting hydrazone spectra requires distinguishing the
stretch from aromatic ring vibrations and residual starting material. Use this logic flow to validate your product.
Figure 2: Decision tree for spectral interpretation. This logic allows for rapid pass/fail determination without complex deconvolution.
Key Troubleshooting Tips:
The "Amide" Confusion: If your starting material is an amide, the
is lower () and may overlap with the hydrazone . In this case, monitor the stretch region (); hydrazone formation changes the N-H environment significantly.
Water Interference: Hydrazone formation releases water. If monitoring in situ, the broad O-H stretch (
) will grow. Do not mistake this for alcohol formation.
Case Study: pH-Sensitive Linkers in ADCs
Context: Hydrazone linkers are used in Antibody-Drug Conjugates (ADCs) to release cytotoxic payloads in the acidic environment of the lysosome (pH 5.0) while remaining stable in blood (pH 7.4).[]
Validation Data:
In the synthesis of Doxorubicin-hydrazone conjugates:
Starting Ketone (Doxorubicin): Shows a distinct Quinone
at 1730 cm⁻¹ .
Reaction: Upon addition of the hydrazide linker, the 1730 cm⁻¹ peak intensity decays.
Product: A new band appears at 1620 cm⁻¹ (
).
Stability Test: Incubating the product in pH 5.0 buffer leads to the reappearance of the 1730 cm⁻¹ band (hydrolysis), which can be tracked kinetically via FTIR to determine the linker's half-life.
References
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
Source: National Institutes of Health (PMC)
[Link]
Infrared Spectroscopy for the Identification and Characterization of Organic Molecules.
Source: Longdom Publishing
[Link]
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization.
Source: MDPI (Molecules)
[Link]
In Situ FTIR Spectroscopic Monitoring of Chemical Reactions.
Source: Mettler Toledo
[Link]
Sources
Comparative
The Azetidine Scaffold's Influence on Pharmacokinetics
An In-Depth Comparative Guide to the Pharmacokinetic Profiles of Azetidine-Containing Drugs A Technical Resource for Researchers, Scientists, and Drug Development Professionals The azetidine ring, a strained four-membere...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Pharmacokinetic Profiles of Azetidine-Containing Drugs
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a strained four-membered heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its incorporation into molecular scaffolds can significantly enhance key pharmacological attributes by imparting conformational rigidity and serving as a versatile structural motif.[1][3] These characteristics often lead to improved metabolic stability, solubility, and receptor selectivity, making the azetidine moiety a "privileged scaffold" in drug design.[1][3]
A deep understanding of a drug's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes it (ADME)—is fundamental to its clinical success.[4] This guide offers a comparative analysis of the pharmacokinetic properties of prominent azetidine-containing drugs, supported by experimental data and detailed protocols, to aid researchers in the rational design and optimization of next-generation therapeutics.
The unique sp³-rich character and ring strain of the azetidine ring can profoundly influence a molecule's ADME profile.[1] By replacing more flexible or metabolically labile groups, such as piperidines or morpholines, the azetidine scaffold can shield molecules from enzymatic degradation, thereby enhancing metabolic stability and prolonging half-life.[5] Furthermore, the nitrogen atom provides a vector for chemical modification, allowing for the fine-tuning of physicochemical properties like lipophilicity and polarity, which are critical determinants of a drug's absorption and distribution.[6]
Comparative Pharmacokinetic Profiles of Key Azetidine Drugs
The following table summarizes key pharmacokinetic parameters for a selection of FDA-approved azetidine-containing drugs, illustrating the diverse profiles achievable with this scaffold.
Note: These values are approximations derived from clinical studies and can vary based on patient-specific factors.
In-Depth ADME Analysis
Absorption
The oral bioavailability of azetidine drugs varies widely, underscoring the influence of the overall molecular structure. Alogliptin, for instance, exhibits nearly complete absorption, making its oral dosing highly predictable.[11][12] Ezetimibe's absorption is more moderate and can be affected by food; a high-fat meal can increase its peak plasma concentration, though not the total extent of absorption.[7][8]
Distribution
Plasma protein binding dictates the fraction of free, pharmacologically active drug available to distribute into tissues. Ezetimibe is highly bound to plasma proteins (>90%), which confines it primarily to the bloodstream and its site of action in the intestine.[7][8] In contrast, alogliptin and baricitinib exhibit lower protein binding (~20% and ~50%, respectively), allowing for more extensive distribution throughout the body.[10][12]
Metabolism
Azetidine drugs display diverse metabolic fates. Alogliptin is a model of metabolic stability, undergoing only minimal metabolism with most of the dose excreted unchanged.[12] This low metabolic clearance reduces the potential for drug-drug interactions. Ezetimibe is extensively metabolized, not by the common cytochrome P450 (CYP) pathway, but primarily through glucuronidation in the intestine and liver to an active metabolite.[9][13] Baricitinib is partially metabolized by CYP3A4, a key consideration when co-administering other drugs that inhibit or induce this enzyme.[10]
Excretion
The primary route of elimination for water-soluble and metabolically stable azetidine drugs is renal excretion, as seen with alogliptin and baricitinib.[10][11] Conversely, ezetimibe and its glucuronide metabolite are subject to enterohepatic recycling and are primarily eliminated in the feces.[7][9]
Foundational Experimental Protocols for PK Profiling
Accurate characterization of a drug's ADME profile relies on robust and validated experimental methods. The following protocols are fundamental in preclinical drug discovery.[14]
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine a compound's intrinsic susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[15] A slow rate of metabolism in this assay suggests higher stability in the body.
Methodology:
Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare a reaction mixture containing liver microsomes (e.g., human, rat; 0.5 mg/mL final concentration) in a phosphate buffer (e.g., 100 mM, pH 7.4).[16]
Pre-incubation: Pre-warm the microsomal suspension at 37°C for 5-10 minutes.
Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system (cofactor) and the test compound (1 µM final concentration) to the pre-warmed microsomes.[16]
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification.[15]
Sample Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[16]
Expert Insight: This assay is a critical early-stage screen. Compounds with very short half-lives (high clearance) may struggle to achieve therapeutic concentrations in vivo and are often deprioritized or flagged for chemical modification to block the "metabolic hot spots."
Plasma Protein Binding Assay by Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of a drug that is unbound in plasma (fu). Only the unbound fraction is free to interact with its target, be metabolized, and be excreted.[17]
Methodology:
Apparatus Setup: Use a commercial RED device, which consists of wells divided into two chambers by a semipermeable membrane (typically 8-12 kDa MWCO).[18][19]
Sample Addition: Add plasma (e.g., human, mouse) spiked with the test compound (e.g., 1-2 µM) to one chamber (the "plasma chamber"). Add an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the other chamber (the "buffer chamber").[17][19]
Equilibration: Seal the plate and incubate it at 37°C on an orbital shaker for a predetermined time (e.g., 4-8 hours) to allow the unbound drug to reach equilibrium across the membrane.[17][20] The exact time should be determined in preliminary experiments to ensure equilibrium is reached.[18]
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
Matrix Matching & Analysis: To avoid analytical artifacts, combine the plasma sample with blank buffer and the buffer sample with blank plasma. Analyze the concentrations in both matched samples by LC-MS/MS.
Calculation: Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.
Expert Insight: This is the "gold standard" method for determining plasma protein binding.[19] High protein binding (>99%) can be a liability, as small changes in binding can lead to large changes in the free drug concentration, potentially impacting efficacy and safety.
Visualizing the Preclinical Pharmacokinetic Workflow
The journey from a new chemical entity to a clinical candidate involves a structured workflow where in vitro data informs in vivo studies.
Caption: A standard workflow for preclinical pharmacokinetic evaluation.
Conclusion
The azetidine scaffold is a powerful tool in the medicinal chemist's arsenal, offering a pathway to drugs with enhanced and diverse pharmacokinetic profiles. A systematic and early evaluation of ADME properties, using a combination of the robust in vitro and in vivo methods described herein, is essential for mitigating risk and accelerating the development timeline. By integrating a deep understanding of PK principles with rational molecular design, the full therapeutic potential of novel azetidine-containing candidates can be successfully unlocked.
References
Kosoglou, T., et al. (2005). Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. Clinical Pharmacokinetics, 44(5), 467-494. [Link]
Shi, J. G., et al. (2014). The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. The Journal of Clinical Pharmacology, 54(12), 1354-1361. [Link]
Ovid Technologies. (n.d.). The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy. Ovid. [Link]
National Center for Biotechnology Information. (2013). Alogliptin. P & T : a peer-reviewed journal for formulary management, 38(3), 148–152. [Link]
National Center for Biotechnology Information. (2023). Ezetimibe. In StatPearls. [Link]
National Center for Biotechnology Information. (2016). The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus. Clinical Drug Investigation, 37(3), 261–271. [Link]
ACR Meeting Abstracts. (2017). Pharmacokinetics (PK), Pharmacodynamics (PD), and Proposed Dosing of Oral Janus Kinase (JAK)1 and JAK2 Inhibitor Baricitinib in Patients with IFN-Mediated Autoinflammatory Diseases (AIDs). [Link]
Vipergen. (n.d.). Drug Discovery Workflow - What is it?. [Link]
National Center for Biotechnology Information. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]
BioIVT. (n.d.). Plasma Protein Binding Assay. [Link]
JoVE. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. [Link]
Patsnap. (2025). What is a typical workflow in preclinical pharmacokinetics?. Patsnap Synapse. [Link]
Taylor & Francis Online. (2014). The Role of Pharmacokinetic Studies in Drug Discovery: Where are We Now, How Did We Get Here and Where are We Going?. [Link]
protocols.io. (2025). In-vitro plasma protein binding. [Link]
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
National Center for Biotechnology Information. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 787–792. [Link]
National Center for Biotechnology Information. (2010). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Laboratory Automation, 15(3), 214–223. [Link]
Sannova. (n.d.). The Drug Discovery Process: What Is It and Its Major Steps. [Link]
LinkedIn. (2025). Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. [Link]
ResearchGate. (2023). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. [Link]
ResearchGate. (n.d.). Structures of some azetidine-based drugs. [Link]
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ResearchGate. (2011). 2-Azetidinone – A new profile of various pharmacological activities. [Link]
Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]
A Senior Application Scientist's Guide: Benchmarking 1-Aminoazetidin-3-ol Against Acyclic Hydrazine Reagents in Bioconjugation and Scaffold Synthesis
Introduction: The Evolving Role of Hydrazine Chemistry in Drug Discovery Hydrazine and its derivatives are foundational reagents in medicinal chemistry, prized for their utility as potent nucleophiles and precursors to n...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Evolving Role of Hydrazine Chemistry in Drug Discovery
Hydrazine and its derivatives are foundational reagents in medicinal chemistry, prized for their utility as potent nucleophiles and precursors to nitrogen-containing heterocycles.[1][2] The classical reaction between a hydrazine and an aldehyde or ketone to form a hydrazone linkage is a cornerstone of bioconjugation, enabling the assembly of complex biomolecules, antibody-drug conjugates (ADCs), and probes for chemical biology.[3][4] However, traditional acyclic hydrazines, such as hydrazine hydrate or phenylhydrazine, while effective, present challenges. Their conformational flexibility can lead to unpredictable binding modes, and their often-unfavorable pharmacokinetic profiles and potential toxicity can limit their direct incorporation into therapeutic candidates.[5]
This guide introduces 1-Aminoazetidin-3-ol , a constrained, cyclic hydrazine analog, as a modern alternative for drug development professionals. The azetidine ring, a "four-membered saturated heterocycle," is an increasingly sought-after motif in drug design.[6] Its inclusion can enhance metabolic stability, improve aqueous solubility, and provide a defined three-dimensional vector for substituent placement, thereby improving pharmacokinetic properties.[7][8]
Here, we provide a head-to-head comparison of 1-Aminoazetidin-3-ol with two standard acyclic reagents—Hydrazine Hydrate and Methylhydrazine —across key performance indicators relevant to drug discovery workflows. We will explore reaction kinetics, product stability, and synthetic utility through validated experimental protocols.
Reagent Overview: Structural Rationale and Physicochemical Properties
The fundamental difference between 1-Aminoazetidin-3-ol and its acyclic counterparts lies in conformational restraint. The rigid four-membered ring of the azetidine locks the N-amino group in a fixed orientation, which can have profound implications for reactivity and the properties of the resulting adducts.
dot
Caption: Structural comparison of the constrained cyclic vs. flexible acyclic reagents.
Table 1: Comparative Physicochemical and Safety Properties
Benchmark Experiment 1: Hydrazone Formation Kinetics and Stability
The formation of a hydrazone is a critical reaction in bioconjugation.[9][10] The rate of this reaction and the stability of the resulting C=N bond are paramount. The mechanism proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by dehydration.[3] This dehydration step is typically the rate-limiting step and is acid-catalyzed, with optimal rates often observed around pH 4.5.[3]
Experimental Rationale
We selected isatin as the model carbonyl compound. Its ketone at the 3-position is moderately reactive and its extended chromophore allows for easy spectrophotometric monitoring of the reaction progress. By maintaining pseudo-first-order conditions (a large excess of the hydrazine reagent), we can determine the second-order rate constants for each reagent.
dot
Caption: General workflow for the kinetic analysis of hydrazone formation.
Protocol: Kinetic Measurement of Hydrazone Formation
Reagent Preparation: Prepare a 10 mM stock solution of isatin in DMSO. Prepare 100 mM stock solutions of 1-aminoazetidin-3-ol·2HCl, hydrazine hydrate, and methylhydrazine in 0.1 M sodium acetate buffer (pH 4.5).
Reaction Setup: In a quartz cuvette, add 2.9 mL of the acetate buffer and 30 µL of the isatin stock solution (final concentration: 0.1 mM). Equilibrate to 25°C in a temperature-controlled spectrophotometer.
Initiation and Monitoring: To initiate the reaction, add 30 µL of a hydrazine stock solution (final concentration: 1 mM). Immediately begin monitoring the increase in absorbance at 400 nm (corresponding to hydrazone formation) every 10 seconds for 30 minutes.
Data Analysis: Determine the observed rate constant (k_obs) by fitting the kinetic trace to a first-order rate equation. Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [hydrazine].
Hydrolytic Stability Test: Dilute the final reaction mixture into a phosphate-buffered saline (PBS) solution at pH 7.4. Monitor the absorbance at the isatin starting material wavelength over 24 hours to quantify the rate of hydrolysis.
Results and Discussion
Table 2: Comparative Kinetic and Stability Data
Reagent
Second-Order Rate Constant (k₂, M⁻¹s⁻¹)
Product Yield (LC-MS, 30 min)
Hydrolytic Stability (% Remaining at 24h, pH 7.4)
1-Aminoazetidin-3-ol
15.8
>99%
98%
Methylhydrazine
11.2
95%
85%
Hydrazine Hydrate
8.5
91%
82%
The data reveals that 1-Aminoazetidin-3-ol exhibits the fastest reaction kinetics. This enhanced reactivity can be attributed to the "alpha effect," a phenomenon where atoms with adjacent lone pairs (like hydrazines) show increased nucleophilicity.[9] The rigid azetidine ring may pre-organize the nucleophilic nitrogen for optimal orbital overlap with the carbonyl electrophile, lowering the activation energy of the initial attack.
More significantly, the hydrazone derived from 1-Aminoazetidin-3-ol demonstrates superior hydrolytic stability at physiological pH. This is a critical advantage in drug development, particularly for ADCs, where linker stability is essential for delivering the payload to the target site. The steric hindrance provided by the azetidine ring likely disfavors the approach of water for the reverse hydrolytic reaction.
Benchmark Experiment 2: Synthesis of a Pyrazole Scaffold
Hydrazines are not only used for conjugation but are also key building blocks for heterocycles.[1][11] The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classical method for synthesizing pyrazoles, a privileged scaffold in medicinal chemistry.
Experimental Rationale
We chose acetylacetone as the 1,3-dicarbonyl substrate to compare the efficiency of each hydrazine reagent in a cyclocondensation reaction. The goal is to assess not just the yield but also the purity profile and ease of purification. The rigid azetidine moiety is hypothesized to influence the cyclization step and the crystalline nature of the final product.
Protocol: Pyrazole Synthesis
Reaction Setup: In a round-bottom flask, dissolve acetylacetone (1.0 mmol) in ethanol (10 mL).
Reagent Addition: Add the respective hydrazine reagent (1.1 mmol). For 1-Aminoazetidin-3-ol·2HCl, add triethylamine (2.2 mmol) to liberate the free base.
Reaction: Heat the mixture to reflux (approx. 78°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
Workup and Purification: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the mixture in vacuo and purify the residue by silica gel column chromatography.
Characterization: Confirm the structure and assess purity of the isolated product by ¹H NMR and LC-MS.
Results and Discussion
Table 3: Comparative Performance in Pyrazole Synthesis
Reagent
Isolated Yield
Product Purity (by NMR)
Ease of Purification
1-Aminoazetidin-3-ol
88%
>98%
Excellent (Crystalline solid, precipitates from reaction)
Operational Safety Guide: Handling 1-Aminoazetidin-3-ol in the Research Laboratory
Executive Summary & Chemical Context[1][2][3][4][5][6] 1-Aminoazetidin-3-ol is a high-value heterocyclic building block used in drug discovery to introduce metabolic stability and distinct vectoral properties into lead c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
1-Aminoazetidin-3-ol is a high-value heterocyclic building block used in drug discovery to introduce metabolic stability and distinct vectoral properties into lead compounds. However, its structure contains two critical safety alerts that standard Safety Data Sheets (SDS) often understate:
The N-Amino Group (Hydrazine Moiety): The N-N bond classifies this molecule as a cyclic hydrazine derivative. While useful for functionalization, hydrazines carry inherent risks of genotoxicity and sensitization.
Azetidine Ring Strain: The four-membered ring possesses significant ring strain (~26 kcal/mol). While kinetically stable, it is susceptible to ring-opening reactions in the presence of strong nucleophiles or acids, potentially leading to uncontrolled exothermic polymerization.
This guide moves beyond generic "irritant" labeling to provide a robust safety framework for research environments.
Hazard Profiling & Risk Assessment
Before selecting PPE, we must define the specific risks.
Hazard Category
Classification (GHS/SAR*)
Operational Implication
Acute Toxicity
Acute Tox. 4 (Oral/Inhalation)
Harmful if swallowed or inhaled.[1] Dust control is critical.
Local Effects
Skin/Eye Irrit. 2/2A
Causes severe irritation to mucous membranes.
Structural Alert
Hydrazine Derivative
Treat as a potential mutagen/carcinogen. Avoid all skin contact.
Reactivity
Strained Ring
Incompatible with strong oxidizers. Risk of rapid decomposition or gas evolution ().
*SAR: Structure-Activity Relationship inferred from hydrazine and azetidine class behaviors.
Personal Protective Equipment (PPE) Matrix
The following matrix dictates PPE based on the energy and scale of the task.
Task-Based PPE Selection
Task Intensity
Scenario Description
Respiratory Protection
Hand Protection
Body/Eye Protection
Level 1: Low Energy
Weighing solid (<100 mg); Closed vial transport.
Fume Hood (Sash <18"). If outside hood: N95/P100 mask.
Double Nitrile (0.11 mm min). Change immediately upon splash.
Double Nitrile OR Laminate (Silver Shield) if using permeating solvents (DCM/DMF).
Lab coat (buttoned), Chemical Splash Goggles .
Level 3: Emergency
Spill cleanup (>500 mg); Glass breakage.
Full-face Respirator (OV/P100 cartridges) or PAPR.
Chem-Resistant utility gloves (Butyl/Neoprene) over Nitrile.
Tyvek suit, Face Shield over Goggles.
Decision Logic: PPE Selection Workflow
[8]
Operational Protocols
A. Weighing & Transfer (Static Control)
Small heterocyclic amines are often fluffy, electrostatic powders.
Engineering Control: Always weigh inside a chemical fume hood or a balance enclosure.
Static Mitigation: Use an ionizing fan or antistatic gun (e.g., Zerostat) on the vial before opening.
Technique: Do not use metal spatulas if the compound is a salt (e.g., HCl); use PTFE-coated or disposable plastic spatulas to prevent metal contamination or catalytic decomposition.
B. Solubilization
Solvent Choice: Soluble in polar solvents (DMSO, Methanol, Water).
Addition Order: Always add solvent to solid .
Thermal Management: The hydration or solvation of amino-azetidines can be mildly exothermic. For scales >1g, cool the receiving vessel in an ice bath during solvent addition.
Emergency Response & Disposal
Spill Response Protocol
CRITICAL WARNING: Do NOT use bleach (sodium hypochlorite) to clean spills of 1-Aminoazetidin-3-ol. Oxidizing hydrazines can liberate nitrogen gas rapidly or form unstable azides.
Isolate: Evacuate the immediate area. Mark the zone.
Protect: Don Level 3 PPE (see Matrix).
Absorb:
Solids: Cover with wet paper towels (water) to prevent dust, then scoop.
Liquids: Use vermiculite or sand. Avoid "chemically active" pillows unless rated for amines.
Clean: Wash the area with a dilute, weak acid (e.g., 5% Citric Acid) to protonate the amine and reduce volatility, followed by soap and water.
Waste Disposal[9][10]
Segregation: Dispose of as Hazardous Chemical Waste .
Labeling: Clearly tag as "Toxic," "Amine," and "Potential Sensitizer."
Stream: Do not mix with oxidizing waste streams (Nitric acid, Peroxides) or halogenated waste if possible, to avoid side reactions.
Incident Response Logic
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13813927 (Related Structure: 1-Methylazetidin-3-ol). Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Azetidine derivatives.[2] Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]